Product packaging for 2-Amino-5-fluoropyridine(Cat. No.:CAS No. 1827-27-6; 21717-96-4; 21917-96-4)

2-Amino-5-fluoropyridine

Cat. No.: B2801033
CAS No.: 1827-27-6; 21717-96-4; 21917-96-4
M. Wt: 112.107
InChI Key: YJTXQLYMECWULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.107. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2 B2801033 2-Amino-5-fluoropyridine CAS No. 1827-27-6; 21717-96-4; 21917-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXQLYMECWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944331
Record name 5-Fluoropyridin-2(1H)-imine
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Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21717-96-4
Record name 5-Fluoropyridin-2(1H)-imine
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Record name 2-Amino-5-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoropyridine, identified by the CAS number 21717-96-4, is a fluorinated pyridine (B92270) derivative that serves as a pivotal intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an amino group and a fluorine atom on the pyridine ring, imparts valuable chemical properties that make it a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the fluorine atom, in particular, can enhance the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and receptor binding affinity.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale cream to brown crystalline powder.[4] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 21717-96-4[1][5][6]
Molecular Formula C₅H₅FN₂[1][5][6]
Molecular Weight 112.11 g/mol [1][5][6]
Alternate Names 5-Fluoro-2-pyridineamine, 5-Fluoropyridin-2-amine[5][6]
Melting Point 93-97 °C[7]
Appearance Pale cream to brown or yellow crystals/powder[4]
Assay ≥96.0%[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[8][9]

Hazard StatementDescription
H315 Causes skin irritation.[8][9]
H319 Causes serious eye irritation.[8][9]
H335 May cause respiratory irritation.[8]
Acute Toxicity 4 Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

Recommended Precautionary Measures:

Precautionary CodeDescription
P261 Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][11]
P280 Wear protective gloves, protective clothing, eye protection, and face protection.[9][11]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[11]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][11]

Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.

Synthesis and Experimental Protocols

The most common synthetic route to this compound starts from 2-aminopyridine (B139424) and involves a multi-step process.[12][13][14] This method is favored as it avoids the need for intermediates like 2-chloro-5-aminopyridine and generally results in a higher yield and purity.[1]

Generalized Experimental Protocol for Synthesis from 2-Aminopyridine:

  • Acylation: 2-aminopyridine is reacted with acetic anhydride (B1165640) to protect the amino group. Optimal conditions reported include a reaction temperature of 45°C for 2.5 hours, yielding 2-acetamidopyridine (B118701).[13]

  • Nitration: The resulting 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at around 60°C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[13]

  • Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. A common method involves using hydrazine (B178648) hydrate (B1144303) with a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) at 80°C for 3.5 hours.[13] This step yields 2-acetamido-5-aminopyridine (B1225344).

  • Diazotization: The newly formed amino group is converted into a diazonium salt. This is typically achieved by reacting 2-acetamido-5-aminopyridine with sodium nitrite (B80452) and fluoroboric acid at a controlled temperature of 25°C for 1.5 hours.[13]

  • Schiemann Reaction: The diazonium tetrafluoroborate (B81430) salt is then thermally decomposed to introduce the fluorine atom onto the pyridine ring. This reaction is often carried out in a solvent like toluene (B28343) at 110°C, yielding 2-acetamido-5-fluoropyridine.[13]

  • Hydrolysis: The final step involves the removal of the acetyl protecting group. This is accomplished by hydrolysis, for example, using a 20% aqueous solution of sodium hydroxide (B78521) (NaOH) at 80°C for 2 hours, to yield the final product, this compound.[13]

G General Synthesis Workflow for this compound cluster_0 Core Synthesis Pathway A 2-Aminopyridine B 2-Acetamidopyridine A->B Acylation (Protection) C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E Diazonium Tetrafluoroborate Intermediate D->E Diazotization F 2-Acetamido-5-fluoropyridine E->F Schiemann Reaction G This compound F->G Hydrolysis (Deprotection)

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound is a valuable intermediate with broad applications across several scientific and industrial sectors.[1]

  • Pharmaceuticals: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Notable examples include its use as an intermediate in the production of the peptide deformylase inhibitor LBM415, the insomnia medication Lemborexant, and various integrase-inhibiting antiviral agents.[1][2][12][15] Its incorporation is also explored in the development of novel anticancer drugs.[1]

  • Agrochemicals: In the agrochemical industry, it serves as a precursor for the synthesis of new herbicides and fungicides, contributing to crop protection and management.[1]

  • Radiochemistry: The compound can be labeled with the radioactive isotope fluorine-18 (B77423) for use as a tracer in Positron Emission Tomography (PET) imaging.[1] This application is significant for medical diagnostics, such as visualizing prostate-specific membrane antigen (PSMA) expression in tumors.[1]

  • Materials Science: It is utilized as a raw material for creating functional polymers with special photoelectric properties, showing potential for use in Organic Light-Emitting Diodes (OLEDs) and solar cells.[3]

G Key Application Areas of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_diag Diagnostics & Materials A This compound (CAS: 21717-96-4) B Antiviral Agents (Integrase Inhibitors) A->B C Antibacterial Agents (e.g., LBM415) A->C D Insomnia Treatments (e.g., Lemborexant) A->D E Anticancer Agents A->E F Herbicides A->F G Fungicides A->G H Radiochemistry (PET Imaging Tracers) A->H I Materials Science (e.g., OLEDs) A->I

Caption: Applications of this compound.

This compound is a chemical intermediate of significant industrial and academic interest. Its unique properties, stemming from the fluorinated pyridine structure, make it an essential component in the synthesis of a wide array of valuable compounds. For researchers and drug development professionals, a thorough understanding of its chemistry, handling requirements, and synthetic applications is crucial for leveraging its full potential in creating innovative solutions in medicine, agriculture, and materials science.

References

Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-5-fluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the multi-step synthesis starting from 2-aminopyridine (B139424), with detailed experimental protocols and quantitative data. An alternative direct fluorination method is also discussed.

Multi-Step Synthesis via Diazotization and Schiemann Reaction

A common and effective method for the synthesis of this compound from 2-aminopyridine involves a multi-step process. This route includes nitration, amino group protection via acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and a final hydrolysis step.[1][2][3][4] This pathway is advantageous as it avoids the use of intermediates like 2-chloro-5-aminopyridine and can result in higher yields and purity of the final product.[1][4]

Signaling Pathway

Synthesis_Pathway A 2-Aminopyridine B 2-Acetamidopyridine A->B Acylation C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-pyridine diazonium tetrafluoroborate (B81430) D->E Diazotization F 2-Acetamido-5-fluoropyridine E->F Schiemann Reaction G This compound F->G Hydrolysis

Caption: Multi-step synthesis of this compound.

Experimental Protocols and Quantitative Data

The following tables summarize the reaction conditions and yields for each step of the synthesis, based on optimized procedures from various studies.

Table 1: Acylation of 2-Aminopyridine

ParameterValueReference
Reactants 2-aminopyridine (9.9g), acetic anhydride (B1165640) (21mL)[3]
Temperature 45 °C[3]
Time 2.5 hours[3]
Yield 96.26%[3]

Table 2: Nitration of 2-Acetamidopyridine

ParameterValueReference
Reactants 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113mL), fuming nitric acid (14.6mL)[3]
Temperature 60 °C[3]
Time 2 hours[3]
Yield 88.40%[3]

Table 3: Reduction of 2-Acetamido-5-nitropyridine

ParameterValueReference
Reactants 2-acetamido-5-nitropyridine (4.53g), ethanol (B145695) (40mL), hydrazine (B178648) hydrate (B1144303) (2.94g), Pd/C catalyst (0.6g)[3]
Temperature 80 °C[3]
Time 3.5 hours[3]
Yield 93.26%[3]

Table 4: Diazotization of 2-Acetamido-5-aminopyridine

ParameterValueReference
Reactants 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (B80452) (3.28g)[3]
Temperature 25 °C[3]
Time 1.5 hours[3]
Yield 87.22%[3]

Table 5: Schiemann Reaction of 2-Acetamido-5-pyridine diazonium tetrafluoroborate

ParameterValueReference
Reactant 2-acetamido-5-pyridine diazonium tetrafluoroborate[3]
Solvent Toluene[3]
Temperature 110 °C (thermal decomposition)[3]
Yield 64.94%[3]

Table 6: Hydrolysis of 2-Acetamido-5-fluoropyridine

ParameterValueReference
Reactants 2-acetamido-5-fluoropyridine (6g), 20% aqueous NaOH (5g)[3]
Temperature 80 °C[3]
Time 2 hours[3]
Yield 95.25%[3]

The total yield for this multi-step synthesis is reported to be approximately 42.81%.[3]

Alternative Synthetic Routes

Direct Fluorination

Direct fluorination of 2-aminopyridines presents a more atom-economical approach. This can be achieved using electrophilic fluorinating agents such as Selectfluor.[5][6][7] The reaction is typically carried out under mild conditions in a mixed solvent system, such as chloroform (B151607) and water.[5][6][7] The regioselectivity of the fluorination is highly dependent on the substituents present on the pyridine (B92270) ring.[5][6]

Experimental Workflow for Direct Fluorination

Direct_Fluorination_Workflow Start 2-Aminopyridine Derivative Reagents Selectfluor CHCl3/H2O Reaction Reaction at 15 °C Start->Reaction Reagents->Reaction Workup Work-up and Purification Reaction->Workup Product Fluorinated 2-Aminopyridine Workup->Product

Caption: Workflow for direct fluorination of 2-aminopyridines.

Further investigation into the optimization of reaction conditions, including solvent systems and the ratio of reactants, is crucial for achieving high yields and selectivities in direct fluorination methods.[5]

The Balz-Schiemann Reaction in Detail

The Balz-Schiemann reaction is a key transformation in the multi-step synthesis, converting an aryl diazonium salt to an aryl fluoride.[8][9][10] This reaction involves the thermal decomposition of a diazonium tetrafluoroborate intermediate.[8][9][10] It is conceptually similar to the Sandmeyer reaction, which is used to synthesize other aryl halides.[8][11] However, the Balz-Schiemann reaction typically does not require a metal catalyst.[8][11]

Conclusion

The synthesis of this compound from 2-aminopyridine is a well-established process, with the multi-step route involving a Schiemann reaction being the most extensively documented. This method, while lengthy, provides a reliable pathway to the desired product with good overall yields when individual steps are optimized. Direct fluorination offers a more concise alternative, though further development may be required to achieve the same level of efficiency and selectivity for this specific target molecule. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and desired purity of the final product.

References

The Pivotal Role of 2-Amino-5-fluoropyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluoropyridine, a fluorinated pyridine (B92270) derivative, has emerged as a critical building block in the synthesis of a new generation of high-performance agrochemicals. The strategic incorporation of the fluorine atom at the 5-position of the pyridine ring imparts unique physicochemical properties to the resulting molecules, leading to enhanced biological activity, metabolic stability, and target specificity. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of advanced fungicides and herbicides. Through representative case studies of the fungicide Flupicolide and the herbicide Aminopyralid (B1667105), this document details the synthetic pathways, experimental protocols, quantitative efficacy data, and mechanisms of action of agrochemicals derived from this versatile intermediate.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including many successful agrochemicals.[1] The introduction of a fluorine atom into the pyridine structure, as seen in this compound, offers several key advantages for the development of novel pesticides. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to target enzymes or proteins.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule in plants and soil, leading to longer-lasting efficacy.[2]

This compound (CAS: 21717-96-4) is a versatile intermediate that serves as a precursor for a diverse range of substituted pyridines used in the synthesis of both fungicides and herbicides.[2] Its amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Synthesis of this compound: A Foundational Process

The efficient synthesis of this compound is crucial for its application in agrochemical manufacturing. A common and effective route starts from 2-aminopyridine (B139424) and involves a multi-step process.

Synthetic Pathway Overview

The synthesis typically proceeds through the following key stages:

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Amino Acetylation: Protection of the amino group.

  • Reduction of the Nitro Group: Conversion of the nitro group to a second amino group.

  • Diazotization: Conversion of the newly formed amino group into a diazonium salt.

  • Schiemann Reaction: Introduction of the fluorine atom by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.

  • Hydrolysis: Deprotection of the acetylated amino group to yield the final product.

This process has been optimized to improve yield and purity, avoiding the need for less efficient intermediates like 2-chloro-5-aminopyridine.[3]

Quantitative Data for Synthesis

The following table summarizes the optimized reaction conditions and yields for each step in a typical synthesis of this compound.[3]

StepReactionKey ReagentsTemperature (°C)Time (h)Molar Yield (%)
1NitrationFuming Nitric Acid, Sulfuric Acid60288.40
2Amino AcetylationAcetic AnhydrideReflux196.3
3Nitro ReductionHydrazine (B178648) Hydrate (B1144303), Pd/C803.593.26
4DiazotizationSodium Nitrite (B80452), Fluoroboric Acid251.587.22
5Schiemann ReactionToluene (B28343) (thermal decomposition)110-64.94
6HydrolysisNaOH (20% aq.)80295.25
Overall ~42.81
Experimental Protocol for Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

Step 1: Nitration of 2-Acetamidopyridine (B118701) In a reaction vessel, 13.6g of 2-acetamidopyridine is added to 113 mL of concentrated sulfuric acid. The mixture is cooled, and 14.6 mL of fuming nitric acid is added dropwise while maintaining the temperature at 60°C for 2 hours. The reaction mixture is then poured onto ice, and the precipitate is collected by filtration and washed to yield 2-acetamido-5-nitropyridine (B189021).

Step 2: Reduction of 2-Acetamido-5-nitropyridine 4.53g of 2-acetamido-5-nitropyridine is dissolved in 40 mL of ethanol (B145695). 2.94g of hydrazine hydrate and 0.6g of a Pd/C catalyst are added. The mixture is refluxed at 80°C for 3.5 hours. The catalyst is then filtered off, and the solvent is evaporated to yield 2-acetamido-5-aminopyridine (B1225344).

Step 3: Diazotization and Schiemann Reaction 3.8g of 2-acetamido-5-aminopyridine is dissolved in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid. The solution is cooled, and a solution of 3.28g of sodium nitrite is added dropwise at 25°C over 1.5 hours. The resulting diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine (B564454).

Step 4: Hydrolysis 6g of 2-acetamido-5-fluoropyridine is refluxed with 5g of NaOH in a 20% aqueous solution at 80°C for 2 hours. After cooling, the product is extracted to yield this compound.

Application in Fungicide Synthesis: The Case of Flupicolide

While direct synthesis of commercial fungicides from this compound is not widely documented, the structurally related fungicide Flupicolide serves as an excellent case study to illustrate the importance of the fluorinated pyridine scaffold. Flupicolide contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and is highly effective against oomycete pathogens.

Synthesis of Flupicolide

The synthesis of Flupicolide involves the coupling of 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzoyl chloride.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway 2-Amino-5-trifluoromethylpyridine 2-Amino-5-trifluoromethylpyridine Aminomethylation Aminomethylation 2-Amino-5-trifluoromethylpyridine->Aminomethylation 2,6-Dichlorobenzoyl_chloride 2,6-Dichlorobenzoyl chloride Amidation Amidation 2,6-Dichlorobenzoyl_chloride->Amidation Aminomethylation->Amidation 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Flupicolide Flupicolide Amidation->Flupicolide

Caption: Synthetic workflow for the preparation of Flupicolide.

Experimental Protocol for Flupicolide Synthesis

Materials:

  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

  • 2,6-Dichlorobenzoyl chloride

  • Toluene

  • Aqueous sodium hydroxide (B78521) solution (32 wt.%)

Procedure:

  • In a reaction vessel, charge 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine and toluene.

  • At 20°C, add 2,6-dichlorobenzoyl chloride to the mixture.

  • Concurrently, add the 32 wt.% aqueous sodium hydroxide solution over 60 minutes, maintaining the internal temperature between 38°C and 43°C.

  • After the addition is complete, allow the suspension to react for an additional 10 minutes at 40°C.

  • The product, Flupicolide, can then be isolated and purified.

Quantitative Data: Fungicidal Activity of Flupicolide

Flupicolide exhibits potent activity against a range of oomycete pathogens. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth.

PathogenDiseaseEC₅₀ (µg/mL)Reference
Phytophthora cinnamomiAvocado Root Rot0.046 - 0.330[4]
Phytophthora litchiiLitchi Downy Blight0.131 ± 0.037[5]
Pseudoperonospora cubensisCucurbit Downy Mildew0.02 - 0.40[6]
Phytophthora capsiciPhytophthora Blight0.11 - 0.39[7][8]
Mechanism of Action of Flupicolide

Flupicolide has a unique mode of action, targeting spectrin-like proteins in oomycetes. These proteins are essential components of the fungal cytoskeleton. By disrupting these proteins, Flupicolide leads to a rapid cessation of cytoplasmic streaming and inhibits mycelial growth, zoospore release, and cyst germination.

G Flupicolide Flupicolide Spectrin_like_Proteins Spectrin-like Proteins Flupicolide->Spectrin_like_Proteins Binds to Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_like_Proteins->Cytoskeleton_Disruption Leads to Cellular_Processes Inhibition of Cellular Processes Cytoskeleton_Disruption->Cellular_Processes Causes Fungal_Death Fungal Death Cellular_Processes->Fungal_Death Results in

Caption: Proposed mechanism of fungicidal action of Flupicolide.

Application in Herbicide Synthesis: The Case of Aminopyralid

Aminopyralid is a selective, systemic herbicide belonging to the pyridine carboxylic acid family.[9] It is highly effective in controlling broadleaf weeds in pastures and non-cropland areas.[9] While not directly synthesized from this compound, its pyridine-based structure and mechanism of action are representative of herbicides that can be developed from this class of compounds.

Synthesis of Aminopyralid

The synthesis of Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) can be achieved from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid through a selective de-chlorination reaction.

G cluster_start Starting Material cluster_synthesis Synthesis Pathway 4-amino-3,5,6-trichloropyridine-2-carboxylic_acid 4-amino-3,5,6-trichloropyridine-2-carboxylic acid Selective_Dechlorination Selective Dechlorination 4-amino-3,5,6-trichloropyridine-2-carboxylic_acid->Selective_Dechlorination Aminopyralid Aminopyralid Selective_Dechlorination->Aminopyralid

Caption: Synthetic workflow for the preparation of Aminopyralid.

Experimental Protocol for Aminopyralid Synthesis

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

  • Water

  • 30% Sodium hydroxide solution

  • 5% Pd/C catalyst

  • Hydrogen gas

  • 30% Hydrochloric acid

Procedure:

  • A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in a high-pressure reactor.

  • 66.7 g of 30% sodium hydroxide solution is added.

  • 2 g of 5% Pd/C catalyst is added, and the reactor is purged with nitrogen and then filled with hydrogen to 0.2 MPa.

  • The mixture is heated to 50°C, and the hydrogen pressure is increased to 0.3 MPa. The reaction proceeds for 20 hours.

  • After cooling, the catalyst is filtered, and the filtrate is acidified with 30% hydrochloric acid to a pH of 1-2 to precipitate the product.

  • The precipitate is collected, washed, and dried to yield Aminopyralid with a purity of 97.5% and a yield of 91.4%.[10]

Quantitative Data: Herbicidal Efficacy of Aminopyralid

Aminopyralid is effective at low application rates for the control of various broadleaf weeds.

Weed SpeciesCommon NameApplication Rate (g ai/ha)Control Level
Cirsium arvenseCanada Thistle33Very Good
Xanthium strumariumCommon Cocklebur33Very Good
Amaranthus retroflexusRedroot Pigweed33Very Good
Solanum nigrumBlack Nightshade33Very Good
Physalis angulataCutleaf Groundcherry33Very Efficient

Data adapted from a study on Lancelot 450 WG, a formulation containing aminopyralid and florasulam.[11]

Mechanism of Action of Aminopyralid

Aminopyralid is a synthetic auxin herbicide.[9][12] It mimics the natural plant growth hormone auxin, but at concentrations that are toxic to susceptible plants.

G Aminopyralid Aminopyralid Auxin_Receptors Auxin Receptors Aminopyralid->Auxin_Receptors Binds to Uncontrolled_Cell_Division Uncontrolled Cell Division & Elongation Auxin_Receptors->Uncontrolled_Cell_Division Stimulates Disrupted_Growth Disrupted Growth Processes Uncontrolled_Cell_Division->Disrupted_Growth Leads to Plant_Death Plant Death Disrupted_Growth->Plant_Death Results in

Caption: Mechanism of action of Aminopyralid as a synthetic auxin.

Upon absorption by the leaves and roots, aminopyralid is translocated throughout the plant.[12][13] It binds to auxin receptors, leading to uncontrolled and disorganized cell division and elongation.[12] This disrupts normal plant growth processes, causing symptoms such as twisting of stems and leaves, ultimately leading to the death of the susceptible broadleaf weed.[12]

Conclusion

This compound is a cornerstone intermediate in the development of modern, high-efficacy agrochemicals. The presence of the fluorine atom in the pyridine ring confers significant advantages in terms of biological activity and metabolic stability. As demonstrated by the case studies of the fungicide Flupicolide and the herbicide Aminopyralid, the fluorinated pyridine scaffold is central to the creation of pesticides with novel modes of action and excellent performance profiles. The continued exploration of derivatives of this compound holds great promise for the discovery of the next generation of crop protection solutions, addressing the ongoing challenges of food security and sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols: Schiemann Reaction for the Synthesis of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2-fluoropyridine (B1216828) from 2-aminopyridine (B139424) via the Balz-Schiemann reaction. The procedure involves the diazotization of the primary aromatic amine to form a diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition to yield the corresponding aryl fluoride. This method is a cornerstone for the regiospecific introduction of fluorine into aromatic rings.[1][2] Due to the inherent risks associated with diazonium salts, this protocol emphasizes critical safety measures.[3][4]

Introduction

The Balz-Schiemann reaction is a crucial transformation in organic synthesis, enabling the conversion of primary aromatic amines into aryl fluorides.[1] The reaction proceeds through a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to provide the desired fluoroarene, boron trifluoride, and nitrogen gas. While effective, the traditional method can be hazardous due to the potentially explosive nature of the isolated diazonium salt intermediate.[3][4] Consequently, careful adherence to procedural controls and safety precautions is paramount. Modern variations, including one-pot syntheses and continuous flow processes, have been developed to mitigate these risks and improve efficiency.[2][4] This protocol details a standard laboratory-scale batch procedure adapted from established methodologies.[5]

Reaction Scheme

The overall transformation is depicted below:

Caption: Overall Schiemann reaction for 2-fluoropyridine synthesis.

Experimental Protocol

This protocol is adapted from detailed procedures for analogous substrates and requires strict adherence to safety guidelines.[5]

3.1. Materials and Equipment

  • 2-Aminopyridine

  • 48% Aqueous Fluoroboric Acid (HBF₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Two-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.2. Step 1: Diazotization (Formation of 2-Pyridyldiazonium Tetrafluoroborate)

  • In a 250 mL two-necked flask equipped with a magnetic stir bar and a thermometer, charge the 48% aqueous solution of HBF₄.

  • Slowly add 2-aminopyridine to the acid. The formation of the pyridylammonium tetrafluoroborate salt may be exothermic. If necessary, use a water bath to maintain the temperature below 40 °C during dissolution.

  • Cool the resulting solution or suspension to between 0 °C and 5 °C using an ice-water bath. Fine crystals of the ammonium (B1175870) salt may precipitate.[5]

  • Slowly add solid sodium nitrite in small portions to the vigorously stirred suspension. Crucially, maintain the reaction temperature between 0 °C and 10 °C throughout the addition. [5] Use of a powder funnel can facilitate the addition.

  • The addition of sodium nitrite is exothermic and will be accompanied by the evolution of gas. The rate of addition must be carefully controlled to prevent the temperature from rising above 10 °C. A rapid temperature increase can lead to uncontrolled decomposition of the diazonium salt.[5]

  • After the addition is complete (typically over 60-90 minutes), continue to stir the mixture at 0-10 °C for an additional 30 minutes. The reaction mixture will typically turn a pale yellow or orange color.[5]

3.3. Step 2: Thermal Decomposition

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continuous stirring is essential.

  • Gently heat the mixture using a heating mantle. The decomposition temperature for pyridyldiazonium salts can vary, but a range of 130-140 °C has been reported for substituted analogs.[6] The decomposition is characterized by vigorous evolution of nitrogen gas.

  • Heat the mixture until the gas evolution ceases completely. The resulting mixture is typically a dark, oily liquid.

  • Allow the flask to cool to room temperature.

3.4. Step 3: Work-up and Isolation

  • Caution: The crude product mixture is acidic. Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Perform this step in a fume hood as effervescence will occur.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane or diethyl ether.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a liquid or low-melting solid.

  • Purify the crude 2-fluoropyridine by vacuum distillation to obtain the final product.

Data Summary

The following table summarizes typical reaction parameters for the Schiemann reaction of aminopyridines. Yields can be variable and are highly dependent on precise reaction control.

ParameterValue/ConditionSource(s)
Reactants 2-Aminopyridine, NaNO₂, HBF₄[1]
Diazotization Temp. 0 °C to 10 °C[5]
Diazotization Time 1.5 - 2.5 hours[5][6]
Decomposition Temp. ~130 °C (for substituted analogs)[7]
Overall Yield Modest to Good (highly variable)[4][8]

Experimental Workflow Diagram

The logical flow of the experimental protocol is outlined in the diagram below.

workflow start Start: 2-Aminopyridine + HBF₄ dissolve Dissolve Amine in Acid (Cool if necessary) start->dissolve cool Cool to 0-5 °C in Ice Bath dissolve->cool add_nitrite Slowly Add NaNO₂ (Maintain Temp < 10 °C) cool->add_nitrite stir_cold Stir for 30 min at 0-10 °C add_nitrite->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt decompose Heat to Induce Decomposition (e.g., ~130 °C) warm_rt->decompose cool_rt Cool to Room Temperature decompose->cool_rt neutralize Neutralize with NaHCO₃ (aq) cool_rt->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product Final Product: 2-Fluoropyridine purify->product

Caption: Workflow for the synthesis of 2-fluoropyridine.

Safety Precautions

  • Explosion Hazard: Aryl diazonium salts are high-energy compounds and can decompose explosively, especially when dry.[4][9] Avoid isolating the diazonium tetrafluoroborate intermediate unless absolutely necessary and only on a small scale with appropriate safety shields.

  • Temperature Control: The diazotization step is exothermic. Runaway reactions can occur if the temperature is not strictly controlled, leading to rapid gas evolution and potential vessel rupture.[5]

  • Corrosive Reagents: Fluoroboric acid is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Toxic Gases: The thermal decomposition step releases boron trifluoride (BF₃), a toxic and corrosive gas.[1] This entire step, along with the work-up, must be performed in an efficient fume hood.

  • Neutralization: The neutralization of the acidic reaction mixture with bicarbonate should be done slowly and cautiously to control the rate of CO₂ evolution and prevent splashing of the reaction mixture.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its versatility and efficiency in forging carbon-carbon bonds. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Amino-5-fluoropyridine is a valuable building block in medicinal chemistry; the strategic placement of the amino and fluoro groups can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability.

These application notes provide a comprehensive guide for performing Suzuki coupling reactions with this compound. While direct literature on the Suzuki coupling of this compound is sparse, this document compiles and adapts protocols from closely related 2-aminohalopyridine and 2-halopyridine systems to provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species initiates the cycle by oxidatively adding to the carbon-halogen bond of the 2-halopyridine. Subsequently, in the transmetalation step, the organic moiety from an organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) complex. This step is typically facilitated by a base. The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the desired product, and the palladium(0) catalyst is regenerated.[2]

Influence of Substituents

The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The 2-amino group is an electron-donating group, which can increase the electron density of the pyridine ring and potentially slow down the rate-determining oxidative addition step. Conversely, the 5-fluoro group is an electron-withdrawing group, which can help to activate the C-X bond (where X is a halogen, typically Br or I) towards oxidative addition. The interplay of these two substituents will affect the overall reactivity of the substrate. While primary amines can sometimes interfere with the catalytic cycle, many Suzuki couplings with aminopyridines have been successfully performed without the need for a protecting group.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aminopyridines and related heteroaryl halides with arylboronic acids. This data can serve as a guide for what to expect when performing these reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

EntryAminobromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O85-95>15Moderate to Good[4]
22-Amino-3-bromopyridinePhenylboronic acidPd₂(dba)₃ (2) / RuPhos (8)LiHMDSTHF6516Not specified[5]
32-Amino-5-bromopyrazine2,5-dimethoxy-1,4-benzenediboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8018Not specified[3]

Table 2: Suzuki-Miyaura Coupling of other Halopyridines and Related Substrates

EntrySubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-1005-89[6]
2Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) boronic estersPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O100up to 74[6]
32-BromopyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂ONot specifiedGood to Excellent[7]
45-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80Good[8]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. For the purpose of this protocol, we will assume the starting material is 2-Amino-5-bromo-pyridine, as bromides are common starting materials for Suzuki reactions.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware, Schlenk flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Stir the reaction mixture at room temperature for 15-30 minutes to ensure proper mixing.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-aryl-fluoropyridine.

Protocol 2: Alternative Conditions using Pd(dppf)Cl₂

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the catalyst and base.

  • Use a solvent system of 1,4-dioxane/water or DMF/water.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction and perform the workup and purification as described in Protocol 1.

Mandatory Visualizations

Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Amino-5-halopyridine, Arylboronic Acid, Base, Catalyst C Inert Atmosphere (Evacuate/Backfill with N₂/Ar) B Add Degassed Solvent D Heat and Stir (80-110 °C) B->D C->B E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_complex->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Reactant1 R¹-X (2-Amino-5-halopyridine) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Arylboronic Acid) Reactant2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Mechanism cluster_outcome Therapeutic Outcome A This compound Derivatives B Kinase Enzyme A->B Inhibition E Phosphorylated Substrate Protein B->E Phosphorylation C ATP C->B D Substrate Protein D->B F Downstream Signaling E->F G Cell Proliferation, Survival, etc. F->G H Blockade of Pathological Signaling

Caption: Conceptual signaling pathway illustrating kinase inhibition by pyridine derivatives.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a wide array of arylamines.[1] The 2-amino-5-fluoropyridine (B1271945) scaffold is a key structural motif in numerous biologically active compounds. The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-aryl-5-fluoropyridin-2-amine derivatives, which are important intermediates in the development of novel pharmaceuticals.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination involving this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps: oxidative addition, deprotonation, and reductive elimination.[1] Initially, an active Pd(0) species undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-arylated amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1] The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for the success of the reaction and must be optimized for specific substrates.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord R'NH2 PdII_Amine_Complex [L-Pd(II)(Ar)(H2N'R)]+X- Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation Base PdII_Amido_Complex L-Pd(II)(Ar)(HNR') Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes reaction conditions for the amination of this compound and related aminopyridine substrates with various coupling partners. This data provides a starting point for reaction optimization.

EntryAmine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compound3-bromo-1-methyl-1H-pyrrole-2,5-dione---Acetic AcidReflux-68[3]
24-(pyridin-3-yl)pyrimidin-2-amine4-bromoanisolePdCl2(PPh3)2 (10)Xantphos (10)NaOtBu (3.0)TolueneReflux882[3]
32-Amino-6-bromopyridineAnilinePd2(dba)3 (2)XPhos (5)NaOtBu (1.4)Toluene11012-24~90-98
42-Amino-6-bromopyridineMorpholinePd(OAc)2 (4)XPhos (5)Cs2CO3 (1.5)Dioxane11012-24~85-95
53-Amino-5-bromopyridineAnilinePd2(dba)3 (1)XPhos (2)NaOtBu (1.2)Toluene1001292
63-Amino-5-bromopyridineN-methylanilinePd(OAc)2 (2)BINAP (3)Cs2CO3 (1.5)Toluene1001888

Experimental Protocols

Protocol 1: Synthesis of 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile[3]

This protocol details a specific C-N coupling reaction involving this compound.

Materials:

  • 3-bromo-1-methyl-1H-pyrrole-2,5-dione (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • A mixture of 3-bromo-1-methyl-1H-pyrrole-2,5-dione (0.18 g, 1.0 mmol) and this compound (0.11 g, 1.0 mmol) is heated in glacial acetic acid.

  • The reaction is monitored for completion by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified by recrystallization from methanol (B129727) to yield yellow needles.

  • Yield: 68%

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Halides

This generalized protocol is based on established methodologies for the amination of related aminopyridines and should be optimized for specific aryl halides.[4]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the base to the flask under the inert atmosphere.

  • In a separate flask, dissolve this compound and the aryl halide in the anhydrous solvent.

  • Transfer the solution of the substrates to the Schlenk flask containing the catalyst, ligand, and base via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-aryl-5-fluoropyridin-2-amine.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, ligand, and base to Schlenk flask - Inert atmosphere (Ar/N2) start->setup reagents Add Substrates: - this compound - Aryl halide - Anhydrous solvent setup->reagents reaction Reaction: - Heat to 80-110 °C - Stir for designated time reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The success of this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of a diverse range of N-aryl-5-fluoropyridin-2-amine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine (B1271945) is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features, including the hydrogen bond donating amino group and the fluorine atom which can enhance binding affinity and modulate physicochemical properties, make it a valuable scaffold for targeting the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a significant class of therapeutic agents.

These application notes provide detailed protocols and supporting data for the synthesis of representative kinase inhibitors utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic routes and provide a foundation for researchers to develop novel and potent kinase inhibitors.

I. Synthesis of a Precursor for a Peptide Deformylase Inhibitor (LBM415 intermediate)

While peptide deformylase is not a kinase, the synthesis of its inhibitor, LBM415, from this compound is well-documented and serves as an excellent example of the synthetic utility of this starting material in multi-step drug synthesis.[1][2][3] The initial steps to prepare a key intermediate are detailed below.

Experimental Protocol: Synthesis of N-(5-fluoro-2-pyridinyl)-L-prolinamide

This protocol outlines the coupling of this compound with L-proline, a crucial step in the synthesis of the LBM415 scaffold.

Materials:

Procedure:

  • Activation of L-proline: To a suspension of L-proline (1.0 eq) in toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Removal of excess SOCl₂: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Co-evaporate with toluene twice to ensure complete removal.

  • Coupling Reaction: Dissolve the resulting L-proline acid chloride in anhydrous dichloromethane. In a separate flask, dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Addition: Slowly add the solution of L-proline acid chloride to the this compound solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-(5-fluoro-2-pyridinyl)-L-prolinamide.

Logical Workflow for Intermediate Synthesis

cluster_proline_activation L-Proline Activation cluster_coupling Amide Coupling cluster_purification Work-up & Purification Proline L-Proline SOCl2 SOCl₂ Toluene, 0°C to RT Proline->SOCl2 Proline_Cl L-Proline Acid Chloride SOCl2->Proline_Cl TEA_DCM TEA DCM, 0°C to RT Proline_Cl->TEA_DCM AFP This compound AFP->TEA_DCM Product N-(5-fluoro-2-pyridinyl)-L-prolinamide TEA_DCM->Product Workup Aqueous Work-up Product->Workup Purify Column Chromatography Workup->Purify Final_Product Purified Intermediate Purify->Final_Product

Caption: Workflow for the synthesis of a key prolinamide intermediate.

II. General Strategies for Kinase Inhibitor Synthesis from this compound

The 2-aminopyridine (B139424) scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The fluorine substituent at the 5-position can further enhance binding affinity and improve metabolic stability. General synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various substituents at the 3- and 5-positions of the pyridine (B92270) ring.

Example Application: Synthesis of a Generic 2,3,5-Trisubstituted Pyridine Kinase Inhibitor Core

This protocol provides a generalized approach for the synthesis of a trisubstituted pyridine core, which is common in many kinase inhibitors.

Experimental Protocol:

  • Bromination of this compound:

    • Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

    • Procedure: Dissolve this compound (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir for 2-4 hours. Monitor by TLC. After completion, concentrate the mixture and purify by column chromatography to yield 3-bromo-2-amino-5-fluoropyridine.

  • Suzuki Coupling at the 3-position:

    • Materials: 3-bromo-2-amino-5-fluoropyridine, desired boronic acid (e.g., (4-methoxyphenyl)boronic acid), Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane (B91453), Water.

    • Procedure: To a degassed solution of 3-bromo-2-amino-5-fluoropyridine (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq). Heat the mixture at 90-100 °C overnight under an inert atmosphere. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Modification of the 2-amino group (e.g., Acylation):

    • Materials: Product from step 2, desired acid chloride or anhydride (B1165640) (e.g., benzoyl chloride), Pyridine, Dichloromethane (DCM).

    • Procedure: Dissolve the 2-amino-3-aryl-5-fluoropyridine derivative (1.0 eq) in DCM and pyridine. Cool to 0 °C and add the acid chloride (1.1 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Perform an aqueous work-up and purify by crystallization or column chromatography.

General Synthetic Pathway

AFP This compound Brominated 3-Bromo-2-amino-5-fluoropyridine AFP->Brominated NBS, ACN Suzuki_Product 2-Amino-3-aryl-5-fluoropyridine Brominated->Suzuki_Product Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ Final_Inhibitor Kinase Inhibitor Core Suzuki_Product->Final_Inhibitor Acylation / Alkylation

Caption: General synthetic route to a trisubstituted pyridine kinase inhibitor core.

III. Application to Specific Kinase Families

The this compound scaffold has been incorporated into inhibitors targeting various kinase families.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in several cancers. The 2-aminopyridine scaffold is a key feature of several ALK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents. Several 2-aminopyridine derivatives have shown potent CDK inhibitory activity. For instance, a series of novel 2-amino-pyridine derivatives were designed and synthesized as potent CDK8 inhibitors.[4]

Janus Kinase (JAK) Inhibitors

JAKs are non-receptor tyrosine kinases involved in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in inflammatory and autoimmune diseases. 2-aminopyridine derivatives have been developed as selective JAK inhibitors.

IV. Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors incorporating the 2-aminopyridine scaffold. While specific data for compounds directly synthesized from this compound is limited in the public domain, the data for analogous 2-aminopyridine derivatives highlights the potential of this scaffold.

Kinase TargetCompound ClassRepresentative IC₅₀ (nM)Reference
ALK2-Aminopyridine derivatives19 - 45[5]
CDK82-Amino-pyridine derivative46[4]
JAK22-Aminopyridine derivative3[6]

V. Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which can be inhibited by compounds derived from this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Kinase_Inhibitor Kinase Inhibitor (this compound derivative) Kinase_Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Ligand Growth Factor Ligand->RTK Binding & Dimerization

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The synthetic protocols and strategies outlined in these application notes provide a solid foundation for researchers in the field of drug discovery and development to explore novel chemical space and design next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The provided examples for ALK, CDK, and JAK inhibitors highlight the broad applicability of this scaffold in targeting key players in cellular signaling pathways.

References

Application Notes and Protocols for the Preparation of [18F] Labeled 2-Amino-5-fluoropyridine for PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiosynthesis of [18F] labeled 2-amino-5-fluoropyridine (B1271945), a valuable building block for the development of novel Positron Emission Tomography (PET) tracers. The protocols are based on established scientific literature and are intended for use in a research and development setting.

Introduction

The incorporation of the fluorine-18 (B77423) (¹⁸F) radionuclide into molecules for PET imaging is a cornerstone of modern molecular imaging. The this compound scaffold is of significant interest in medicinal chemistry and drug discovery. Its ¹⁸F-labeled analogue, [¹⁸F]this compound, serves as a key synthon for the development of PET tracers targeting a variety of biological targets. This document outlines two primary methodologies for the preparation of [¹⁸F] labeled this compound and its isomers: a two-step approach involving an iodonium (B1229267) salt precursor and a one-pot nucleophilic aromatic substitution method.

Method 1: Two-Step Radiosynthesis via an Iodonium Salt Precursor

This method involves the radiofluorination of an anisyl(2-bromopyridinyl)iodonium triflate precursor to yield 2-bromo-5-[¹⁸F]fluoropyridine, followed by a palladium-catalyzed amination to introduce the amino group.[1][2]

Experimental Protocol

Step 1: Radiofluorination of Anisyl(2-bromopyridinyl-5)iodonium Triflate

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on a QMA (quaternary methyl ammonium) carbonate anion exchange cartridge.[2]

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724)/water.

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature until dry.

  • Radiofluorination Reaction:

    • Dissolve the anisyl(2-bromopyridinyl-5)iodonium triflate precursor in a suitable solvent (e.g., acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specified temperature for a set duration (see Table 1 for details).

  • Purification of 2-bromo-5-[¹⁸F]fluoropyridine:

    • After cooling, dilute the reaction mixture with water.

    • Purify the intermediate, 2-bromo-5-[¹⁸F]fluoropyridine, using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Step 2: Palladium-Catalyzed Amination

  • Reaction Setup:

    • To the purified 2-bromo-5-[¹⁸F]fluoropyridine, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a base (e.g., NaOtBu), and the desired amine source in an anhydrous solvent (e.g., toluene).[2]

  • Amination Reaction:

    • Heat the reaction mixture at a specified temperature and duration (see Table 1 for details).

  • Final Purification:

    • After the reaction, cool the mixture and purify the final product, [¹⁸F]this compound, using semi-preparative HPLC.

    • Formulate the purified product in a suitable buffer for subsequent use.

Quantitative Data Summary
ParameterValueReference
Radiofluorination
PrecursorAnisyl(2-bromopyridinyl-5)iodonium triflate[1][2]
Radiochemical Yield (RCY) of 2-bromo-5-[¹⁸F]fluoropyridine88%[1]
Palladium-Catalyzed Amination
CatalystPd₂(dba)₃/XPhos[2]
BaseNaOtBu[2]
Radiochemical Yield (RCY) of 2-amino-5-[¹⁸F]fluoropyridines8-85% (depending on the amine)[1]

Experimental Workflow

Two_Step_Synthesis cluster_0 Step 1: Radiofluorination cluster_1 Step 2: Amination F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Trapping QMA Cartridge Trapping F18_Production->F18_Trapping F18_Elution Elution with K₂₂₂/K₂CO₃ F18_Trapping->F18_Elution Drying Azeotropic Drying F18_Elution->Drying Precursor_Addition Add Iodonium Salt Precursor Drying->Precursor_Addition Fluorination_Reaction Radiofluorination Reaction Precursor_Addition->Fluorination_Reaction Intermediate_Purification HPLC Purification of 2-bromo-5-[¹⁸F]fluoropyridine Fluorination_Reaction->Intermediate_Purification Amination_Setup Add Pd Catalyst, Ligand, Base, and Amine Intermediate_Purification->Amination_Setup Amination_Reaction Palladium-Catalyzed Amination Amination_Setup->Amination_Reaction Final_Purification HPLC Purification of [¹⁸F]this compound Amination_Reaction->Final_Purification Final_Product Final Product Formulation Final_Purification->Final_Product

Two-Step Radiosynthesis Workflow

Method 2: One-Pot Nucleophilic Aromatic Substitution

This method provides a more direct route to [¹⁸F] labeled aminopyridines through a one-pot synthesis involving nucleophilic aromatic substitution on a halogen-substituted pyridine (B92270) derivative, followed by a Hofmann-type rearrangement.[3]

Experimental Protocol
  • [¹⁸F]Fluoride Preparation:

    • Produce and dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex as described in Method 1.

  • Nucleophilic Aromatic Substitution:

    • Add a solution of the precursor (e.g., 5-bromo-2-pyridinecarbonitrile) in a high-boiling point solvent like DMSO to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a high temperature for a short duration (see Table 2 for details).

  • Hydrolysis (if starting from a nitrile):

    • After the fluorination, add a base (e.g., aqueous NaOH) to the reaction mixture to hydrolyze the nitrile group to a carboxamide.

  • Hofmann-Type Rearrangement:

    • To the crude reaction mixture containing the [¹⁸F]fluorinated carboxamide, add bromine and an aqueous base to induce a Hofmann rearrangement to the corresponding amine.

  • Purification:

    • Purify the final product, 5-[¹⁸F]fluoro-2-pyridinamine, using reversed-phase semi-preparative HPLC.

    • Further purify and concentrate the product using strong cation exchange solid-phase extraction.

Quantitative Data Summary
ParameterValueReference
Precursor5-bromo-2-pyridinecarbonitrile[3]
[¹⁸F]Fluoride Incorporation YieldAlmost quantitative[3]
Hofmann Rearrangement Conversion Yield20-30%[3]
Overall Non-Decay-Corrected Radiochemical Yield6-10%[3]
Total Synthesis Time83-112 min[3]

Experimental Workflow

One_Pot_Synthesis F18_Prep [¹⁸F]Fluoride Preparation SNAr Nucleophilic Aromatic Substitution (Precursor + [¹⁸F]F⁻) F18_Prep->SNAr Hydrolysis Base-Catalyzed Hydrolysis (if applicable) SNAr->Hydrolysis Rearrangement Hofmann-Type Rearrangement Hydrolysis->Rearrangement Purification HPLC and SPE Purification Rearrangement->Purification Final_Product [¹⁸F]5-fluoro-2-pyridinamine Purification->Final_Product

One-Pot Radiosynthesis Workflow

Quality Control

For both methods, the final product should be subjected to rigorous quality control to ensure its suitability for PET imaging studies.

TestMethodSpecification
Radiochemical Purity Radio-HPLC>95%
Chemical Purity HPLC with UV detection>95%
Identity of Product Co-elution with a non-radioactive standard on HPLCRetention time of the radioactive peak matches that of the standard
Specific Activity Calculated from the radioactivity and the mass of the productTo be determined based on the application
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., <410 ppm for acetonitrile)
pH pH meter or pH paperTypically between 4.5 and 7.5
Radionuclidic Purity Gamma-ray spectroscopy>99.9% ¹⁸F

Conclusion

The synthesis of [¹⁸F] labeled this compound and its isomers can be achieved through multiple synthetic routes. The choice of method will depend on the available starting materials, the desired specific activity, and the required radiochemical yield. The two-step method via an iodonium salt precursor generally provides higher radiochemical yields for the initial fluorination step, while the one-pot method offers a more streamlined process. Both protocols require careful optimization and stringent quality control to produce a radiotracer suitable for PET imaging applications.

References

Application Notes and Protocols for the N-arylation of 2-Amino-5-fluoropyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 2-amino-5-fluoropyridine (B1271945) with aryl halides, a critical transformation in the synthesis of valuable pharmaceutical intermediates. The protocols herein focus on two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

N-aryl-2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. Specifically, the N-arylation of this compound is a key step in the synthesis of several important pharmaceuticals. The fluorine substituent at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of the final molecule, making this a crucial building block for drug discovery and development. This document outlines optimized conditions for both Buchwald-Hartwig and Ullmann-type couplings, providing researchers with a comprehensive guide to synthesizing a diverse library of N-aryl-2-amino-5-fluoropyridine derivatives.

Data Presentation

The following tables summarize reaction conditions and yields for the N-arylation of this compound and related aminopyridines with various aryl halides under different catalytic systems.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine (B41290) with Various Amines
EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene (B28343)1002478
2N-MethylpiperazinePd₂(dba)₃ / XantphosNaOtBuToluene1002485
3N,N-DimethylaminePd₂(dba)₃ / XantphosNaOtBuToluene1002474
4n-ButylaminePd₂(dba)₃ / XantphosNaOtBuToluene1002465
5BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene1002455
6AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1002425
73-AminopyridinePd₂(dba)₃ / XantphosNaOtBuToluene1002473

Data compiled from supporting information for the first radiosynthesis of 2-amino-5-[18F]fluoropyridines.[1]

Table 2: Copper-Catalyzed Ullmann-Type N-Arylation of 2-Amino-5-iodopyridine (B21400) with Various Amines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane1101087
2PyrrolidineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane1101092
3IndoleCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane1101472
4ImidazoleCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane110885
5AnilineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane110888
64-MethylanilineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane110880
74-MethoxyanilineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane1101082
84-ChloroanilineCuI (10)1,2-Diol (10)K₃PO₄ (3.0)Dioxane1101478

Data adapted from studies on copper-catalyzed selective C-N bond formation with 2-amino-5-halopyridines.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This protocol describes a general method for the N-arylation of 2-bromo-5-fluoropyridine with a variety of amines.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add 2-bromo-5-fluoropyridine and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a rapid, microwave-assisted method for the N-arylation of aryl bromides with amines.[2][3]

Materials:

  • Aryl bromide (e.g., 2-bromo-5-fluoropyridine) (1.0 equivalent)

  • Secondary amine (2.2 equivalents)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.2 equivalents)

  • Dry toluene

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa under an argon atmosphere.[2]

  • Add dry toluene to the vial.[2]

  • Seal the vial and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at 150 °C for 10 minutes or 130 °C for 30 minutes, with the microwave power set at 200 W.[2]

  • After the reaction is complete, cool the vial to room temperature.[2]

  • Dilute the reaction mixture with dichloromethane (B109758) (DCM).[2]

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate the filtrate.[2]

  • Purify the crude product by column chromatography.[2]

Protocol 3: General Procedure for Copper-Catalyzed Ullmann-Type N-Arylation

This protocol outlines a copper-catalyzed approach for the N-arylation of 2-amino-5-iodopyridine.

Materials:

  • 2-Amino-5-iodopyridine

  • Amine or N-heterocycle (1.2 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,2-Diol ligand (e.g., ethylene (B1197577) glycol) (10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)

  • Anhydrous Dioxane

  • Sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried sealed tube containing a magnetic stir bar, add CuI, the 1,2-diol ligand, and K₃PO₄.

  • Seal the tube and evacuate and backfill with argon three times.

  • Under the argon atmosphere, add 2-amino-5-iodopyridine and anhydrous dioxane.

  • Add the amine or N-heterocycle to the reaction mixture.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the time indicated in Table 2. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Pd₂(dba)₃, Ligand, and Base to Vial prep2 2. Create Inert Atmosphere prep1->prep2 prep3 3. Add this compound, Aryl Halide, and Solvent prep2->prep3 reaction 4. Heat Reaction Mixture (Conventional or Microwave) prep3->reaction workup1 5. Cool and Dilute reaction->workup1 workup2 6. Filter Catalyst workup1->workup2 workup3 7. Aqueous Wash workup2->workup3 workup4 8. Dry and Concentrate workup3->workup4 purification 9. Column Chromatography workup4->purification product product purification->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Ligand Exchange amido_complex->pd0 Reductive Elimination product N-Aryl Product amido_complex->product base_h [Base-H]⁺X⁻ amine R₂NH aryl_halide Ar-X base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[4]

References

Application Notes and Protocols for the Diazotization of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The diazotization of 2-aminopyridine (B139424) derivatives is a pivotal transformation in synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto the pyridine (B92270) ring. This reaction proceeds via the formation of a pyridine-2-diazonium salt intermediate, which can then be subjected to various nucleophilic substitution reactions. However, the inherent instability of pyridine-2-diazonium salts presents a significant challenge, often leading to low yields and side reactions.[1][2] Consequently, careful control of reaction conditions is paramount for successful transformations. These methods are crucial in the synthesis of pharmaceuticals and other fine chemicals where the pyridine moiety is a key structural component.

General Reaction Pathway

The overall process involves two main stages: the formation of the diazonium salt from the 2-aminopyridine derivative and its subsequent reaction with a nucleophile.

G cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Nucleophilic Substitution 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Diazonium_Salt Pyridine-2-Diazonium Salt (Unstable) 2-Aminopyridine_Derivative->Diazonium_Salt NaNO2, HX (e.g., HCl, HBF4) 0-5 °C Substituted_Pyridine 2-Substituted Pyridine Derivative Diazonium_Salt->Substituted_Pyridine Nucleophile (Nu-) (e.g., Cl-, Br-, CN-, F-) Catalyst (e.g., CuX) N2_Gas N2 Gas Diazonium_Salt->N2_Gas Decomposition G Start Start: 2-Aminopyridine in Flask Add_HCl 1. Add Conc. HCl + H₂O Start->Add_HCl Cool_Ice 2. Cool to 0-5 °C (Ice-Salt Bath) Add_HCl->Cool_Ice Add_NaNO2 4. Add NaNO₂ solution dropwise (Maintain T < 5 °C) Cool_Ice->Add_NaNO2 Prepare_NaNO2 3. Prepare cold aq. NaNO₂ solution Prepare_NaNO2->Add_NaNO2 Stir_Diazotization 5. Stir for 15-20 min at 0-5 °C (Forms Diazonium Salt Solution) Add_NaNO2->Stir_Diazotization Combine 7. Slowly add diazonium solution to CuCl solution Stir_Diazotization->Combine Prepare_CuCl 6. Prepare cold CuCl solution in separate flask Prepare_CuCl->Combine Decomposition 8. Warm to RT, observe N₂ evolution Combine->Decomposition Workup 9. Extraction & Purification Decomposition->Workup End End: 2-Chloropyridine Workup->End G NaNO2_Acid NaNO₂ + 2HX HNO2 HNO₂ (Nitrous Acid) NaNO2_Acid->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Amine Ar-NH₂ (2-Aminopyridine) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺, -H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium [Ar-N≡N]⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluoropyridine via the Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoropyridine, with a particular focus on improving the yield of the Schiemann reaction.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical Schiemann reaction step, which involves the diazotization of an aminopyridine precursor followed by thermal decomposition of the resulting diazonium salt.

Issue 1: Low Yield in the Schiemann Reaction Step

A low yield of the desired this compound can be attributed to several factors, from incomplete initial reaction to decomposition of intermediates. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the complete dissolution of the starting material, 2-acetamido-5-aminopyridine (B1225344), in the acidic medium before the addition of the diazotizing agent. Maintain a low and controlled temperature (typically between -5°C and 0°C) during the addition of sodium nitrite (B80452) to prevent premature decomposition of the diazonium salt.[1]
Decomposition of the Diazonium Salt Pyridyldiazonium salts can be unstable; therefore, it is crucial to handle the isolated diazonium tetrafluoroborate (B81430) salt with care, avoiding excessive heat and mechanical shock.[2] For the thermal decomposition step, precise temperature control is essential. For the 2-acetamido-5-pyridine tetrafluoroborate diazonium salt, a decomposition temperature of 110°C in toluene (B28343) has been reported to give good yields.[3] Another study suggests direct heating at 135-140°C.[4]
Formation of Phenolic Byproducts The presence of water during the thermal decomposition can lead to the formation of hydroxypyridine byproducts. Ensure that the isolated diazonium salt is thoroughly dried before proceeding with the decomposition. Using anhydrous solvents for the decomposition step is also critical.
Tar Formation Tar formation can occur at excessively high decomposition temperatures. It is recommended to carry out the thermal decomposition at the lowest effective temperature. Portionwise addition of the diazonium salt to the hot solvent can also help to control the reaction and minimize tar formation.[3] The use of low- or non-polar solvents may also reduce the formation of tars.[5]
Suboptimal Solvent Choice The choice of solvent for the thermal decomposition can significantly impact the yield. Low- or non-polar solvents are often preferred as they can form intimate ion pairs with the diazonium salt, which can facilitate the fluorination process.[6] Toluene has been used effectively for the decomposition of the diazonium salt derived from 2-acetamido-5-aminopyridine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical multi-step synthesis for this compound?

A common synthetic route starts from 2-aminopyridine (B139424) and involves a sequence of acylation, nitration, reduction, diazotization (the Schiemann reaction), and finally hydrolysis to yield this compound.[1][3]

Q2: Why is the amino group of 2-amino-5-aminopyridine often protected before the Schiemann reaction?

The amino group is typically protected, for instance as an acetamide, to prevent side reactions during the nitration and diazotization steps. The acetyl group is then removed in the final hydrolysis step.[3]

Q3: What are the optimized conditions for the diazotization of 2-acetamido-5-aminopyridine?

One study found that better diazotization conditions involve using ethanol (B145695) as a solvent, with fluoroboric acid and sodium nitrite at a temperature of 25°C for 1.5 hours, which resulted in a yield of 87.22% for the diazonium salt.[3] Another protocol suggests a temperature of -5 to 0°C for the diazotization.[1]

Q4: What is the recommended temperature for the thermal decomposition of the 2-acetamido-5-pyridine tetrafluoroborate diazonium salt?

A decomposition temperature of 110°C in toluene with portionwise feeding has been reported to provide a yield of 64.94% for the Schiemann reaction step.[3] Another study suggests a higher temperature of 135-140°C for the direct heating of the diazonium salt, followed by hydrolysis, giving a 53.6% yield of this compound.[4]

Q5: How can I purify the final product, this compound?

Purification can be achieved through extraction and recrystallization. After the hydrolysis step, the product can be extracted with an organic solvent like 1,2-dichloroethane. The combined organic phases are then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization.[7]

Data Presentation

Table 1: Optimized Conditions for the Multi-Step Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Acylation2-AminopyridineAcetic anhydride-452.596.26
Nitration2-AcetamidopyridineFuming nitric acid, Conc. sulfuric acid-60288.40
Reduction2-Acetamido-5-nitropyridineHydrazine hydrate, Pd/CEthanol803.593.26
Diazotization2-Acetamido-5-aminopyridineFluoroboric acid, Sodium nitriteEthanol251.587.22
Schiemann Reaction2-Acetamido-5-pyridine tetrafluoroborate diazonium salt-Toluene110-64.94
Hydrolysis2-Acetamido-5-fluoropyridineNaOH (20% aq.)-80295.25

Data sourced from a dissertation on the synthesis of this compound.[3]

Experimental Protocols

Detailed Methodology for the Schiemann Reaction and Subsequent Hydrolysis

This protocol is based on optimized conditions reported in the literature.[3][4]

Part A: Diazotization of 2-Acetamido-5-aminopyridine

  • In a suitable reaction vessel, dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol.

  • To this solution, add 11.1 mL of fluoroboric acid.

  • Cool the mixture to 25°C.

  • Slowly add a solution of 3.28 g of sodium nitrite in a minimal amount of water, maintaining the temperature at 25°C.

  • Stir the reaction mixture for 1.5 hours.

  • The resulting precipitate of 2-acetamido-5-pyridine tetrafluoroborate diazonium salt is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Dry the isolated diazonium salt thoroughly under vacuum.

Part B: Thermal Decomposition (Schiemann Reaction)

  • In a separate flask equipped with a reflux condenser, heat a suitable volume of toluene to 110°C.

  • Add the dried 2-acetamido-5-pyridine tetrafluoroborate diazonium salt portionwise to the hot toluene. Control the rate of addition to maintain a steady evolution of nitrogen gas.

  • After the addition is complete, maintain the reaction mixture at 110°C until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

Part C: Hydrolysis to this compound

  • To the cooled reaction mixture containing 2-acetamido-5-fluoropyridine, add a 20% aqueous solution of sodium hydroxide (B78521) (e.g., 5g of NaOH in 20 mL of water for 6g of the acetamido compound).

  • Heat the mixture to 80°C and stir for 2 hours to effect hydrolysis.

  • After cooling, extract the aqueous layer with a suitable organic solvent (e.g., 1,2-dichloroethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Mandatory Visualization

Schiemann_Reaction_Workflow cluster_synthesis Synthesis of this compound Start 2-Aminopyridine Acylation Acylation Start->Acylation Acetic Anhydride Nitration Nitration Acylation->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction H2NNH2/Pd-C Diazotization Diazotization (Schiemann Reaction - Step 1) Reduction->Diazotization HBF4/NaNO2 Decomposition Thermal Decomposition (Schiemann Reaction - Step 2) Diazotization->Decomposition Heat Hydrolysis Hydrolysis Decomposition->Hydrolysis NaOH End This compound Hydrolysis->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes & Solutions cluster_solutions Start Low Yield in Schiemann Reaction Incomplete_Diazotization Incomplete Diazotization? Start->Incomplete_Diazotization Decomposition_Salt Diazonium Salt Decomposition? Start->Decomposition_Salt Side_Reactions Side Reactions? Start->Side_Reactions Solution_Diazotization Optimize temperature control (-5 to 0°C). Ensure complete dissolution of starting material. Incomplete_Diazotization->Solution_Diazotization Yes Solution_Decomposition Dry diazonium salt thoroughly. Precise temperature control during decomposition (110-140°C). Decomposition_Salt->Solution_Decomposition Yes Solution_Side_Reactions Use anhydrous solvents. Add diazonium salt portionwise. Consider low- or non-polar solvents. Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting guide for low yield in the Schiemann reaction.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route starts from 2-aminopyridine (B139424). This multi-step synthesis involves the protection of the amino group, followed by nitration, reduction of the nitro group, diazotization and fluorination (typically via the Balz-Schiemann reaction), and finally deprotection to yield this compound.[1][2][3][4]

Q2: Why is the amino group in 2-aminopyridine protected before nitration?

A2: The amino group is a strong activating group, but it is also sensitive to the harsh acidic and oxidative conditions of nitration. Protecting it, typically as an acetamide, prevents unwanted side reactions and helps direct the nitration to the desired position on the pyridine (B92270) ring.

Q3: What are the primary challenges in the synthesis of this compound?

A3: The main challenges include controlling the regioselectivity during the nitration step to minimize the formation of the undesired 3-nitro isomer, ensuring complete reduction of the nitro group without affecting other functionalities, and optimizing the yield and purity of the final product in the multi-step process.[1]

Troubleshooting Guide by Synthetic Step

Step 1: Acetylation of 2-Aminopyridine

Issue: Incomplete reaction or low yield of 2-Acetamidopyridine (B118701).

Potential Cause Recommended Solution
Insufficient amount of acetylating agent (e.g., acetic anhydride).Use a slight excess of the acetylating agent.
Reaction temperature is too low.Ensure the reaction temperature is maintained at the optimal level, for instance, 45°C for 2.5 hours.[2]
Inadequate reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Step 2: Nitration of 2-Acetamidopyridine

Issue: Formation of significant amounts of the 2-Amino-3-nitropyridine (B1266227) isomer.

This is a common issue as the nitration of 2-acetamidopyridine yields a mixture of the desired 5-nitro and the undesired 3-nitro isomers.[5]

Potential Cause Recommended Solution
Reaction temperature is not optimal.Carefully control the reaction temperature. Studies have shown that temperature can influence the isomer ratio. For example, nitration at 60°C for 2 hours has been reported to provide a good yield of the 5-nitro isomer.[2]
Inappropriate nitrating agent or acid mixture.A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The ratio of these acids can affect the outcome.[2]

Quantitative Data on Isomer Formation:

Reaction Conditions Yield of 2-Acetamido-5-nitropyridine Yield of 2-Acetamido-3-nitropyridine Reference
Acetic anhydride, H₂SO₄, HNO₃, 0-10°CMajor productMinor productGeneral observation
Thermolysis in chlorobenzene (B131634) at 132°C26%40%[5]
Irradiation in methanolMinor productMajor product (6.26:1 ratio of 3-nitro to 5-nitro)[5]

Issue: Difficulty in separating the 5-nitro and 3-nitro isomers.

Potential Cause Recommended Solution
Similar polarity of the two isomers.Separation can be achieved by steam distillation under reduced pressure or by sublimation.[5][6]
Step 3: Reduction of 2-Acetamido-5-nitropyridine

Issue: Incomplete reduction or formation of byproducts.

Potential Cause Recommended Solution
Inefficient reducing agent or catalyst.Catalytic hydrogenation using Pd/C with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at 80°C for 3.5 hours has been shown to be effective.[2]
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Over-reduction.Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Step 4: Diazotization and Balz-Schiemann Reaction

Issue: Low yield of 2-Acetamido-5-fluoropyridine.

Potential Cause Recommended Solution
Decomposition of the diazonium salt.Maintain a low temperature (e.g., -5 to 0°C) during the diazotization step.[1]
Presence of water leading to hydroxylated byproducts.Use anhydrous conditions and reagents to minimize the formation of 2-acetamido-5-hydroxypyridine.
Inefficient thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.The decomposition temperature is critical. A temperature of 110°C in toluene (B28343) has been reported to be effective.[2]
Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine

Issue: Incomplete hydrolysis or degradation of the product.

Potential Cause Recommended Solution
Inappropriate hydrolysis conditions (acid/base concentration, temperature).Hydrolysis with a 20% aqueous NaOH solution at 80°C for 2 hours has been reported to give a high yield.[2]
Prolonged reaction time or harsh conditions leading to decomposition.Monitor the reaction by TLC and work up the reaction as soon as the starting material is consumed.

Experimental Protocols

Synthesis of this compound from 2-Aminopyridine

This protocol is a compilation of optimized conditions reported in the literature.[1][2]

  • Acetylation: To 9.9g of 2-aminopyridine, add 21mL of acetic anhydride. Maintain the temperature at 45°C for 2.5 hours. The resulting product is 2-acetamidopyridine.

  • Nitration: Dissolve 13.6g of 2-acetamidopyridine in 113mL of concentrated sulfuric acid. Cool the mixture and add 14.6mL of fuming nitric acid. Maintain the reaction at 60°C for 2 hours to obtain 2-acetamido-5-nitropyridine.

  • Reduction: In a suitable solvent like ethanol (40mL), add 4.53g of 2-acetamido-5-nitropyridine, 2.94g of hydrazine hydrate, and 0.6g of Pd/C catalyst. Reflux the mixture at 80°C for 3.5 hours. The product is 2-acetamido-5-aminopyridine (B1225344).

  • Diazotization and Schiemann Reaction: Dissolve 3.8g of 2-acetamido-5-aminopyridine in 15.8mL of ethanol and add 11.1mL of fluoroboric acid. Cool the mixture to between -5 and 0°C and add 3.28g of sodium nitrite. Stir for 2 hours. The resulting diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine.

  • Hydrolysis: To 6g of 2-acetamido-5-fluoropyridine, add 5g of NaOH in a 20% aqueous solution. Heat the mixture at 80°C for 2 hours to obtain the final product, this compound.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_step Identify Problematic Step cluster_nitration Nitration Issues cluster_schiemann Schiemann Reaction Issues cluster_other Other Issues cluster_end Resolution start Low Yield or Purity Issue identify_step Analyze reaction mixture at each step (TLC, NMR, etc.) start->identify_step nitration_issue High 3-nitro isomer content? identify_step->nitration_issue schiemann_issue Low fluorination yield? identify_step->schiemann_issue other_issue Incomplete reaction or other byproducts? identify_step->other_issue nitration_solution Optimize temperature and acid mixture. Separate isomers by steam distillation. nitration_issue->nitration_solution Yes nitration_issue->schiemann_issue No end_product Improved Yield and Purity nitration_solution->end_product schiemann_solution Ensure anhydrous conditions. Control diazotization temperature strictly. Optimize thermal decomposition temperature. schiemann_issue->schiemann_solution Yes schiemann_issue->other_issue No schiemann_solution->end_product other_solution Check reagent purity and stoichiometry. Adjust reaction time and temperature based on monitoring. other_issue->other_solution Yes other_issue->end_product No other_solution->end_product

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Reaction Pathway and Side Products

G Synthetic Pathway and Potential Side Products cluster_main Main Synthetic Route cluster_side Side Products A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation C 2-Acetamido-5-nitropyridine B->C Nitration S1 2-Acetamido-3-nitropyridine B->S1 Nitration Side Reaction D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-fluoropyridine D->E Diazotization & Schiemann Rxn S2 2-Acetamido-5-hydroxypyridine D->S2 Schiemann Side Reaction (if H2O present) F This compound E->F Hydrolysis

Caption: The main synthetic pathway for this compound and the formation of key side products.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-fluoropyridine (B1271945).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two common synthetic routes: a multi-step synthesis starting from 2-aminopyridine (B139424) and a palladium-catalyzed amination of 2-halo-5-fluoropyridine.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This pathway involves a sequence of reactions: acetylation, nitration, reduction, diazotization (Balz-Schiemann reaction), and hydrolysis.

Question: My nitration of 2-acetamidopyridine (B118701) is resulting in a low yield of the desired 2-acetamido-5-nitropyridine. What are the potential causes and solutions?

Answer:

Low yields in this step are often due to suboptimal reaction conditions or the formation of undesired isomers. Here are some key factors to consider:

  • Reaction Temperature: Temperature plays a critical role in the regioselectivity of the nitration. At temperatures below 40°C, the kinetic product, 2-nitraminopyridine, is favored. To obtain the desired 2-amino-5-nitropyridine, the reaction is typically carried out at a higher temperature, which promotes the rearrangement to the thermodynamically favored 3-nitro and 5-nitro isomers.[1] For the synthesis of the precursor to this compound, the 5-nitro isomer is the target.

  • Acid Concentration: The nitration is sensitive to the concentration of the acid mixture (sulfuric and nitric acid). Dilution of the acid can lead to diminished yields.[1]

  • Side Reactions: The formation of the 2-amino-3-nitropyridine (B1266227) isomer can occur. While the 5-nitro isomer is generally the major product in acidic medium, the ratio can be influenced by reaction conditions.[1]

Optimized Conditions for Nitration: A study on the synthesis of this compound reported the following optimized conditions for the nitration of 2-acetamidopyridine.[2]

ParameterValue
Starting Material2-Acetamidopyridine
ReagentsConcentrated Sulfuric Acid, Fuming Nitric Acid
Temperature60°C
Reaction Time2 hours
Reported Yield88.40%

Question: I am experiencing a low yield during the Balz-Schiemann reaction to introduce the fluorine atom. What are the common problems and how can I troubleshoot them?

Answer:

The Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the diazonium salt, is a critical step and can be prone to low yields. Common issues include:

  • Incomplete Diazotization: The formation of the diazonium salt is crucial for the success of the reaction. Ensure the starting amine is fully dissolved and the temperature is kept low (typically between -10 to -5°C) during the addition of the nitrite (B80452) source to prevent premature decomposition.[3]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable. It is important to maintain a low temperature during their formation and handling.

  • Formation of Phenolic Byproducts: A significant side reaction is the formation of hydroxypyridines, which occurs when the intermediate pyridyl cation reacts with water.[4] To minimize this, the reaction should be performed under anhydrous conditions.[4] Using non-aqueous diazotization agents like tert-butyl nitrite can also be beneficial.[4]

  • Tar Formation: Uncontrolled decomposition of the diazonium salt can lead to the formation of tar-like substances. This can be mitigated by ensuring the salt is thoroughly dry before decomposition and by carefully controlling the decomposition temperature.[3]

  • Inefficient Thermal Decomposition: The decomposition of the diazonium salt to the fluoropyridine requires specific conditions. The salt should be completely dry, and the decomposition is often carried out in a high-boiling, inert solvent like toluene (B28343) or by direct heating with precise temperature control.[3]

Optimized Conditions for Diazotization and Schiemann Reaction: One study outlined the following optimized conditions for the diazotization of 2-acetamido-5-aminopyridine (B1225344) and the subsequent thermal decomposition.[2]

StepParameterValue
Diazotization Starting Material2-Acetamido-5-aminopyridine
ReagentsEthanol (B145695), Fluoroboric Acid, Sodium Nitrite
Temperature25°C
Reaction Time1.5 hours
Reported Yield87.22%
Schiemann Reaction Starting Material2-Acetamido-5-pyridinediazonium tetrafluoroborate (B81430)
SolventToluene
Temperature110°C
MethodPortionwise addition
Reported Yield64.94%
Route 2: Palladium-Catalyzed Amination of 2-Halo-5-fluoropyridine

This route offers a more direct approach to this compound derivatives.

Question: My palladium-catalyzed amination of 2-bromo-5-fluoropyridine (B41290) is showing low or no conversion. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in palladium-catalyzed amination reactions can be attributed to several factors:[5]

  • Catalyst Deactivation: The palladium catalyst is sensitive and can be poisoned by impurities in the reagents or solvents. The presence of oxygen can also lead to the oxidation of the phosphine (B1218219) ligands and deactivate the catalyst.[5] Ensure all reagents and solvents are pure and the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for the success of the reaction.

  • Formation of Palladium Black: The appearance of a black precipitate indicates the decomposition of the catalyst to inactive elemental palladium.[5] This can be caused by impurities or unsuitable reaction conditions.

General Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and use proper air-free techniques to set up the reaction.

  • Purify Reagents: Purify starting materials and solvents to remove any potential catalyst poisons.

  • Optimize Ligand and Base: The choice of phosphine ligand and base is crucial. For electron-deficient heterocycles, specific ligands and bases might be required.

  • Adjust Catalyst Loading: If the reaction is sluggish, consider incrementally increasing the catalyst loading.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are a multi-step synthesis starting from 2-aminopyridine and a palladium-catalyzed amination. The multi-step route involves nitration, acetylation, reduction, diazotization (Schiemann reaction), and hydrolysis.[6][7][8] The palladium-catalyzed amination typically uses a starting material like 2-bromo-5-fluoropyridine and couples it with an amine.

Q2: What are the critical parameters to control during the Balz-Schiemann reaction?

A2: The critical parameters include maintaining a low temperature during diazotization to prevent premature decomposition of the diazonium salt, ensuring anhydrous conditions to minimize the formation of phenolic byproducts, and carefully controlling the temperature during the thermal decomposition of the dried diazonium salt to avoid tar formation.[3][4]

Q3: How can I monitor the progress of the palladium-catalyzed amination reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[5]

Q4: What are some common impurities in the final product?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as hydroxypyridines from the Balz-Schiemann reaction, or regioisomers from the nitration step. Purification is often achieved by column chromatography.[9]

Q5: Are there any safety precautions I should be aware of when handling diazonium salts?

A5: Yes, diazonium salts can be explosive when dry and should be handled with extreme care.[4] It is crucial to follow all safety protocols, including wearing appropriate personal protective equipment and working in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from 2-Aminopyridine

This protocol is based on a reported improved synthesis method.[2]

Step 1: Acetylation of 2-Aminopyridine

  • To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride.

  • Heat the reaction mixture at 45°C for 2.5 hours.

  • After completion, cool the mixture and isolate the 2-acetamidopyridine product. (Reported Yield: 96.26%)

Step 2: Nitration of 2-Acetamidopyridine

  • To a mixture of 113 mL of concentrated sulfuric acid, add 13.6 g of 2-acetamidopyridine.

  • Cool the mixture and add 14.6 mL of fuming nitric acid, maintaining the temperature at 60°C.

  • Stir the reaction for 2 hours.

  • Work up the reaction to isolate 2-acetamido-5-nitropyridine. (Reported Yield: 88.40%)

Step 3: Reduction of 2-Acetamido-5-nitropyridine

  • In 40 mL of ethanol, dissolve 4.53 g of 2-acetamido-5-nitropyridine.

  • Add 2.94 g of hydrazine (B178648) hydrate (B1144303) and 0.6 g of a Pd/C catalyst.

  • Heat the mixture at 80°C for 3.5 hours.

  • Filter the catalyst and isolate the 2-acetamido-5-aminopyridine product. (Reported Yield: 93.26%)

Step 4: Diazotization of 2-Acetamido-5-aminopyridine

  • Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.

  • Cool the solution and add 3.28 g of sodium nitrite.

  • Stir the reaction at 25°C for 1.5 hours to form the diazonium salt. (Reported Yield: 87.22%)

Step 5: Schiemann Reaction

  • Isolate and dry the 2-acetamido-5-pyridinediazonium tetrafluoroborate salt.

  • In toluene, heat the dried salt at 110°C, adding it portion-wise.

  • Isolate the 2-acetamido-5-fluoropyridine (B564454) product. (Reported Yield: 64.94%)

Step 6: Hydrolysis of 2-Acetamido-5-fluoropyridine

  • To 6 g of 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution.

  • Heat the mixture at 80°C for 2 hours.

  • Cool the reaction and isolate the final product, this compound. (Reported Yield: 95.25%)

Protocol 2: Palladium-Catalyzed Amination of 2-Bromo-5-fluoropyridine

This is a general procedure based on a reported method for the synthesis of 2-amino-5-fluoropyridines.[9]

  • To a reaction vessel under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv), Pd₂(dba)₃ (4 mol% Pd), Xphos (8 mol%), and NaOtBu (3.0 equiv).

  • Add the desired amine (1.5 equiv) and anhydrous toluene.

  • Stir the reaction mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature and concentrate it under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Pd-Catalyzed Amination 2-Aminopyridine 2-Aminopyridine Acetylation Acetylation 2-Aminopyridine->Acetylation Acetic Anhydride 2-Acetamidopyridine 2-Acetamidopyridine Acetylation->2-Acetamidopyridine Nitration Nitration 2-Acetamidopyridine->Nitration H₂SO₄, HNO₃ 2-Acetamido-5-nitropyridine 2-Acetamido-5-nitropyridine Nitration->2-Acetamido-5-nitropyridine Reduction Reduction 2-Acetamido-5-nitropyridine->Reduction Hydrazine, Pd/C 2-Acetamido-5-aminopyridine 2-Acetamido-5-aminopyridine Reduction->2-Acetamido-5-aminopyridine Diazotization Diazotization 2-Acetamido-5-aminopyridine->Diazotization HBF₄, NaNO₂ Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Schiemann\nReaction Schiemann Reaction Diazonium Salt->Schiemann\nReaction Heat 2-Acetamido-5-fluoropyridine 2-Acetamido-5-fluoropyridine Schiemann\nReaction->2-Acetamido-5-fluoropyridine Hydrolysis Hydrolysis 2-Acetamido-5-fluoropyridine->Hydrolysis NaOH This compound This compound Hydrolysis->this compound 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine Amination Amination 2-Bromo-5-fluoropyridine->Amination Pd Catalyst, Ligand, Base, Amine Amination->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_nitration Nitration Step cluster_schiemann Balz-Schiemann Step cluster_amination Pd-Catalyzed Amination Low Yield Low Yield Identify Reaction Step Identify Reaction Step Low Yield->Identify Reaction Step Check Temperature Temperature < 40°C? Identify Reaction Step->Check Temperature Nitration Check Acid Conc. Acid Diluted? Identify Reaction Step->Check Acid Conc. Nitration Check Isomers 3-nitro Isomer Present? Identify Reaction Step->Check Isomers Nitration Check Diazotization Incomplete Diazotization? Identify Reaction Step->Check Diazotization Balz-Schiemann Check Water Presence of Water? Identify Reaction Step->Check Water Balz-Schiemann Check Decomposition Tar Formation? Identify Reaction Step->Check Decomposition Balz-Schiemann Check Atmosphere Inert Atmosphere? Identify Reaction Step->Check Atmosphere Pd-Amination Check Reagents Reagent Purity? Identify Reaction Step->Check Reagents Pd-Amination Check Catalyst Pd Black Formation? Identify Reaction Step->Check Catalyst Pd-Amination Increase Temp\nto > 50°C Increase Temp to > 50°C Check Temperature->Increase Temp\nto > 50°C Yes Use Conc.\nAcids Use Conc. Acids Check Acid Conc.->Use Conc.\nAcids Yes Optimize Conditions\nfor 5-nitro Optimize Conditions for 5-nitro Check Isomers->Optimize Conditions\nfor 5-nitro Yes Control Temp\n(-10 to -5°C) Control Temp (-10 to -5°C) Check Diazotization->Control Temp\n(-10 to -5°C) Yes Ensure Anhydrous\nConditions Ensure Anhydrous Conditions Check Water->Ensure Anhydrous\nConditions Yes Dry Salt Thoroughly,\nControl Temp Dry Salt Thoroughly, Control Temp Check Decomposition->Dry Salt Thoroughly,\nControl Temp Yes Degas Solvents,\nUse Inert Gas Degas Solvents, Use Inert Gas Check Atmosphere->Degas Solvents,\nUse Inert Gas No Purify\nReagents Purify Reagents Check Reagents->Purify\nReagents No Optimize Conditions,\nCheck for Poisons Optimize Conditions, Check for Poisons Check Catalyst->Optimize Conditions,\nCheck for Poisons Yes

References

Technical Support Center: Purification of 2-Amino-5-fluoropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Amino-5-fluoropyridine, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal. A common solvent system is a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).[1] Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
Silica (B1680970) Gel Activity The activity of the silica gel can affect separation. Ensure the silica gel is properly activated or consider using a different grade.
Co-eluting Impurities Isomeric impurities or byproducts with similar polarity can be difficult to separate. Consider an alternative purification technique like preparative HPLC or recrystallization.
Sample Overload Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.

Issue: Product degradation on the silica gel column.

Possible Causes & Solutions:

CauseSolution
Acidity of Silica Gel This compound, being an amine, can interact with acidic silica gel, leading to streaking or degradation. Deactivate the silica gel by adding a small percentage of a neutralising agent like triethylamine (B128534) to the eluent.
Prolonged Exposure Long residence time on the column can lead to degradation. Increase the flow rate of the eluent or use a shorter column.
Recrystallization

Issue: this compound fails to crystallize.

Possible Causes & Solutions:

CauseSolution
Solution is Not Supersaturated The concentration of the compound in the solvent is too low. Slowly evaporate some of the solvent to increase the concentration.
Presence of Impurities Certain impurities can inhibit crystal formation. Try adding a seed crystal of pure this compound to induce crystallization.
Incorrect Solvent System The chosen solvent may not be appropriate for recrystallization. Perform a solvent screen to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethyl acetate (B1210297) and petroleum ether has been used for similar compounds.[2]

Issue: The product "oils out" instead of crystallizing.

Possible Causes & Solutions:

CauseSolution
Solution is Too Concentrated The concentration of the compound is too high, leading to precipitation as a liquid phase. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can cause the compound to separate as an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) for this compound.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica The basic amino group can interact with residual acidic silanols on the stationary phase. Use an end-capped HPLC column or add a competing base like triethylamine to the mobile phase.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. Adjust the pH of the mobile phase to suppress the ionization of the amino group.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. A typical synthesis starts from 2-aminopyridine (B139424) and involves nitration, acetylation, reduction, diazotization (Schiemann reaction), and hydrolysis.[3][4][5][6] Potential impurities include:

  • Unreacted starting materials: 2-aminopyridine.

  • Intermediates from incomplete reactions: 2-acetamido-5-nitropyridine, 2-acetamido-5-aminopyridine.

  • Isomeric byproducts: Positional isomers formed during the nitration step.

  • Side products from the Schiemann reaction.

Q2: What is a suitable method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities, though derivatization may be necessary due to the polarity of the aminopyridine.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for accurate purity determination.[9]

Q3: What are the stability and storage considerations for purified this compound?

A3: this compound is known to be air-sensitive.[10] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Incompatible materials to avoid include strong oxidizing agents.[10] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[10]

Q4: Can preparative HPLC be used for the purification of this compound?

A4: Yes, semi-preparative HPLC is a viable method for isolating high-purity this compound, especially for small-scale purifications or when other methods fail to provide adequate separation.[1] A common stationary phase is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude 2-Amino-5- fluoropyridine Purification Primary Purification Crude->Purification Column Column Chromatography Purification->Column Common Method Recrystallization Recrystallization Purification->Recrystallization Alternative Prep_HPLC Preparative HPLC Purification->Prep_HPLC High Purity Needed Analysis Purity Analysis Column->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product Purity OK Further_Purification Further Purification Needed Analysis->Further_Purification Purity Not OK HPLC HPLC GC GC NMR NMR Further_Purification->Purification

Caption: General workflow for purification and analysis.

Troubleshooting Logic for Recrystallization

This diagram outlines a logical approach to troubleshooting common issues encountered during the recrystallization of this compound.

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out Start Dissolve Crude Product in Hot Solvent Cool Cool Solution Start->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals No_Crystals No Crystals Form Result->No_Crystals Oiling_Out Product Oils Out Result->Oiling_Out Filter Filter & Dry Crystals Crystals->Filter Evaporate Evaporate Some Solvent Evaporate->Cool Seed Add Seed Crystal Seed->Cool Reheat Reheat Solution Add_Solvent Add More Hot Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Slow_Cool->Cool

Caption: Troubleshooting logic for recrystallization.

References

preventing unwanted side reactions in fluorination of aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorination of Aminopyridines

Welcome to the technical support center for the fluorination of aminopyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing unwanted side reactions during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of aminopyridines?

A1: The primary methods for synthesizing fluoropyridines from aminopyridines are the Balz-Schiemann reaction and electrophilic fluorination using N-F reagents like Selectfluor.[1][2][3] The Balz-Schiemann reaction involves the diazotization of an aminopyridine to form a diazonium salt, followed by thermal decomposition to introduce fluorine.[1][4] Electrophilic fluorination with reagents such as Selectfluor can provide a milder alternative for direct C-H or C-X (where X is a leaving group) fluorination.[2][3][5]

Q2: I'm observing a low yield in my fluorination reaction. What are the general troubleshooting steps?

A2: A low yield can stem from several factors. A systematic approach to troubleshooting involves:

  • Byproduct Analysis: Identify the major byproducts in your crude reaction mixture using techniques like GC-MS or NMR.[1]

  • Reaction Condition Optimization: Once the side products are known, you can adjust reaction parameters to minimize their formation. Key parameters to investigate include temperature, solvent purity, and exclusion of moisture.[1][6]

  • Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can lead to unpredictable side reactions.

Q3: How does the position of the amino group on the pyridine (B92270) ring affect the fluorination reaction?

A3: The position of the amino group significantly influences the electronic properties and reactivity of the pyridine ring. The electron-donating nature of the amino group can activate the ring towards electrophilic attack, but it can also lead to side reactions like N-fluorination or oxidation.[7] The regioselectivity of the fluorination is strongly dependent on the substituent pattern on the 2-aminopyridine.[2][3]

Troubleshooting Guide: Common Side Reactions

Balz-Schiemann Reaction

Problem 1: Formation of hydroxypyridine (phenolic) byproducts.

  • Cause: This common side reaction occurs when the pyridyl cation intermediate reacts with water.[1]

  • Solution:

    • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][6]

    • Non-Aqueous Diazotization: Consider using non-aqueous diazotization agents like tert-butyl nitrite (B80452) to avoid the in-situ generation of water.[1]

Problem 2: Tar formation during the reaction.

  • Cause: Tar formation is often a result of the thermal decomposition of the diazonium salt at excessively high temperatures.[1] Pyridine-based diazonium salts can be particularly unstable.

  • Solution:

    • Temperature Control: Carefully control the decomposition temperature.

    • Solvent Choice: Use a high-boiling, inert solvent to ensure even heat distribution.

Problem 3: Formation of biaryl byproducts.

  • Cause: This can occur through a radical-mediated side reaction where the pyridyl cation intermediate is reduced to a pyridyl radical. This radical can then react with the solvent or another pyridine molecule.[1]

  • Solution:

    • Low Temperature: Conduct the reaction at the lowest possible temperature that still allows for the decomposition of the diazonium salt to minimize radical formation.[1]

    • Radical Scavengers: The use of radical scavengers has been explored to suppress these side reactions.[1]

Electrophilic Fluorination (e.g., using Selectfluor)

Problem 4: Over-fluorination leading to di- or poly-fluorinated products.

  • Cause: The desired monofluorinated product can be more reactive than the starting material, leading to subsequent fluorination.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[8]

    • Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting material is consumed.[8]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[8]

Problem 5: Low regioselectivity, obtaining a mixture of isomers.

  • Cause: The electronic and steric effects of other substituents on the aminopyridine ring can direct the fluorination to multiple positions.

  • Solution:

    • Protecting Groups: The use of protecting groups on the amino functionality can alter the electronic properties of the ring and improve regioselectivity.

    • Catalyst/Additive Screening: For some substrates, the addition of a catalyst or additive can enhance selectivity. For example, silver carbonate has been used to promote selective fluorination of 2-aminopyrimidines.[9]

Problem 6: N-fluorination or ring oxidation as competing side reactions.

  • Cause: The nitrogen atoms in the aminopyridine are nucleophilic and can react with the electrophilic fluorinating agent. The pyridine ring itself can also be susceptible to oxidation.[7]

  • Solution:

    • Protecting Groups: Protecting the amino group can prevent N-fluorination.

    • Milder Reagents: Consider using a less reactive N-F reagent if oxidation is a significant issue.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere can help prevent oxidation.[6]

Data Presentation: Comparison of Fluorination Methods

MethodSubstrateFluorinating AgentSolventTemp (°C)Yield (%)Reference
Balz-Schiemann4-AminopyridineHBF₄, NaNO₂Water5-9Not specified[10]
Nucleophilic Aromatic Substitution3-bromo-4-nitropyridine N-oxideTBAFDMSO2537[11]
Electrophilic Fluorination2-AminopyridinesSelectfluorWater/ChloroformRTGood to high[2][3]
Electrophilic Fluorination4-Substituted 2-aminopyrimidinesSelectfluor/Ag₂CO₃Not specifiedMildFair to high[9]

Experimental Protocols

General Procedure for the Balz-Schiemann Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Diazotization:

    • In a round-bottom, two-necked flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄.

    • Add the aminopyridine (1.0 eq.) and dissolve, heating gently if necessary.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 10 °C.[1] The rate of addition may need to be slower in the latter half.

    • Stir the mixture for an additional 30-60 minutes at 5-10 °C.[1][10]

  • Isolation of the Diazonium Salt (Caution: Diazonium salts can be explosive when dry):

    • The pyridyldiazonium tetrafluoroborate (B81430) salt may precipitate. Isolate the salt by filtration and wash it with cold diethyl ether.[1]

  • Decomposition:

    • Suspend the moist diazonium salt in an inert, high-boiling solvent (e.g., toluene, xylene).

    • Gently heat the mixture with vigorous stirring to initiate decomposition, which is typically accompanied by the evolution of nitrogen gas.[1]

  • Work-up and Purification:

    • After the evolution of gas ceases, cool the reaction mixture.

    • Carefully neutralize the mixture with an aqueous solution of NaHCO₃.[10]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

General Procedure for Electrophilic Fluorination using Selectfluor

This is a general protocol and may require optimization.

  • Preparation:

    • In a round-bottom flask, dissolve the aminopyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, chloroform/water).[2][3][8]

  • Reagent Addition:

    • Add Selectfluor (1.1 eq.) to the solution in one portion or portion-wise.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat as required. Monitor the progress by TLC or LC-MS.[8]

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.[8]

Visualizations

Troubleshooting_Workflow cluster_side_reactions Common Side Reactions cluster_solutions Potential Solutions start Low Yield or Side Product Formation identify Identify Byproducts (GC-MS, NMR) start->identify hydroxypyridine Hydroxypyridine identify->hydroxypyridine tar Tar Formation identify->tar biaryl Biaryl Byproduct identify->biaryl over_fluorination Over-fluorination identify->over_fluorination anhydrous Use Anhydrous Conditions Non-aqueous Diazotization hydroxypyridine->anhydrous temp_control Control Temperature tar->temp_control low_temp Lower Reaction Temperature biaryl->low_temp stoichiometry Adjust Stoichiometry over_fluorination->stoichiometry end Improved Yield and Purity anhydrous->end temp_control->end low_temp->end stoichiometry->end

Caption: Troubleshooting workflow for fluorination of aminopyridines.

Balz_Schiemann_Workflow start Aminopyridine diazotization Diazotization (HBF4, NaNO2, 0-10 °C) start->diazotization diazonium_salt Pyridyldiazonium Tetrafluoroborate diazotization->diazonium_salt decomposition Thermal Decomposition (High-boiling solvent) diazonium_salt->decomposition product Fluoropyridine decomposition->product

References

Technical Support Center: Scale-up Synthesis of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent industrial synthesis of this compound starts with 2-aminopyridine (B139424). This multi-step process typically involves:

  • Nitrification: Introduction of a nitro group onto the pyridine (B92270) ring.

  • Amino Acylation: Protection of the amino group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization: Formation of a diazonium salt from the newly formed amino group.

  • Schiemann Reaction: Thermal decomposition of the diazonium salt in the presence of a fluoride (B91410) source to introduce fluorine.[1]

  • Hydrolysis: Removal of the protecting group to yield the final product.[1][2]

An alternative, though less common, route involves the fluorination of 2-nitro-5-halogenated pyridine followed by reduction.[3]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Safety: The thermal decomposition of pyridine diazonium salts in the Schiemann reaction can be highly exothermic, posing a risk of runaway reactions.[4] These diazonium salts can also be explosive when isolated in a dry state.[5][6]

  • Yield and Purity: Achieving high yield and purity can be difficult due to the formation of side products, particularly during the nitration and Schiemann reaction steps.[5]

  • Intermediate Separation: The separation of intermediates can be complex and may require specialized techniques to achieve the desired purity for subsequent steps.[1]

  • Reaction Control: Maintaining precise temperature control is critical, especially during the exothermic nitration and the thermally sensitive diazotization and Schiemann reactions.[7]

Q3: What are the main byproducts to expect during the synthesis?

A3: The primary byproducts depend on the specific reaction step:

  • Nitration of 2-aminopyridine: This step can yield a mixture of regioisomers, primarily 2-amino-5-nitropyridine (B18323) and the undesired 2-amino-3-nitropyridine (B1266227).[8] The ratio of these isomers is sensitive to reaction conditions.

  • Schiemann Reaction: Common side products include hydroxypyridines (phenolic byproducts) formed from the reaction of the pyridyl cation intermediate with water.[5] Biaryl byproducts can also form through radical-mediated side reactions.[5]

Q4: Are there any recommended safer alternatives to the traditional batch Schiemann reaction for industrial production?

A4: Yes, continuous flow reactors are a safer alternative for conducting the Balz-Schiemann reaction at scale. This technology avoids the isolation of hazardous diazonium salt intermediates and allows for better control of reaction temperature and residence time, thereby minimizing the risk of thermal runaway.

Troubleshooting Guide

Issue 1: Low Yield in the Nitration Step

  • Possible Cause: Incorrect reaction temperature or acid concentration. The regioselectivity of the nitration of 2-aminopyridine is highly dependent on these parameters. At lower temperatures (below 40°C), the reaction may favor the formation of 2-nitraminopyridine, which then rearranges to the desired 2-amino-5-nitropyridine and the 2-amino-3-nitropyridine isomer upon heating.[8]

  • Troubleshooting:

    • Carefully control the reaction temperature, typically between 50-70°C, to favor the formation of the 5-nitro isomer.[9]

    • Optimize the composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid).

Issue 2: Significant Formation of 2-amino-3-nitropyridine Isomer

  • Possible Cause: The reaction conditions may favor the formation of the 3-nitro isomer. Thermolysis of the intermediate 2-nitraminopyridine can lead to an increased yield of 2-amino-3-nitropyridine.[8]

  • Troubleshooting:

    • Maintain the reaction temperature within the optimal range to maximize the yield of the 5-nitro isomer.

    • Consider alternative nitrating agents or reaction conditions that may offer higher regioselectivity.

Issue 3: Low Yield and/or Formation of Phenolic Byproducts in the Schiemann Reaction

  • Possible Cause: The presence of water can lead to the formation of hydroxypyridines.[5] Incomplete formation or premature decomposition of the diazonium salt can also result in low yields.

  • Troubleshooting:

    • Ensure strictly anhydrous conditions during the thermal decomposition of the diazonium salt.

    • Maintain a low temperature (typically 0-5°C) during the diazotization step to ensure complete formation of the diazonium salt before thermal decomposition.[5]

    • The choice of solvent can influence the reaction; non-polar solvents may be beneficial.

Issue 4: Presence of Biaryl Impurities in the Final Product

  • Possible Cause: Radical-mediated side reactions during the Schiemann reaction can lead to the formation of biaryl compounds.[5] This is more prevalent with electron-rich aminopyridines.

  • Troubleshooting:

    • Conduct the thermal decomposition at the lowest effective temperature to minimize radical formation.[5]

    • The use of radical scavengers can be explored to suppress these side reactions.[5]

Issue 5: Difficulty in Purifying the Final Product

  • Possible Cause: The presence of structurally similar isomers (e.g., 2-amino-3-fluoropyridine (B1272040) if the corresponding nitro isomer was carried through) or other byproducts can complicate purification.

  • Troubleshooting:

    • Employ high-performance liquid chromatography (HPLC) to assess the purity and identify the impurities.

    • Recrystallization from a suitable solvent system is a common purification method.

    • For industrial-scale purification, techniques like fractional distillation under reduced pressure or column chromatography may be necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

Reaction StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
Acylation2-aminopyridineAcetic anhydride (B1165640)452.596.26
Nitration2-acetamidopyridine (B118701)Concentrated H₂SO₄, Fuming HNO₃60288.40
Reduction2-acetamido-5-nitropyridine (B189021)Hydrazine (B178648) hydrate (B1144303), Pd/C, Ethanol (B145695)803.593.26
Diazotization2-acetamido-5-aminopyridine (B1225344)Fluoroboric acid, Sodium nitrite, Ethanol251.587.22
Schiemann Reaction2-acetamido-5-pyridinediazonium tetrafluoroborate (B81430)Toluene (B28343) (thermal decomposition)110-64.94
Hydrolysis2-acetamido-5-fluoropyridineNaOH (20% aqueous solution)80295.25
Overall 2-aminopyridine ---42.81

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 2-Aminopyridine

This protocol is a composite of reported procedures and should be adapted and optimized for specific laboratory or plant conditions.

Step 1: Acylation of 2-Aminopyridine

  • To a reaction vessel, add 2-aminopyridine (1.0 eq).

  • Slowly add acetic anhydride (2.1 eq) while maintaining the temperature at 45°C.

  • Stir the mixture for 2.5 hours at 45°C.

  • Upon completion, the reaction mixture is worked up to isolate 2-acetamidopyridine.

Step 2: Nitration of 2-Acetamidopyridine

  • In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

  • Cool the nitrating mixture and slowly add 2-acetamidopyridine (1.0 eq) while keeping the temperature at 60°C.

  • Stir the reaction mixture for 2 hours at 60°C.

  • Carefully quench the reaction mixture with ice and neutralize to precipitate 2-acetamido-5-nitropyridine.

  • Filter and dry the product.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

  • Suspend 2-acetamido-5-nitropyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Slowly add hydrazine hydrate while maintaining the temperature at 80°C.

  • Stir the mixture for 3.5 hours at 80°C.

  • Filter the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.

Step 4: Diazotization of 2-Acetamido-5-aminopyridine

  • Dissolve 2-acetamido-5-aminopyridine (1.0 eq) in ethanol and add fluoroboric acid.

  • Cool the mixture to 25°C and slowly add a solution of sodium nitrite.

  • Stir for 1.5 hours at 25°C to form the diazonium tetrafluoroborate salt.

Step 5: Schiemann Reaction

  • The diazonium salt is subjected to thermal decomposition in a suitable solvent like toluene at 110°C.

  • The reaction is monitored for the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is worked up to isolate 2-acetamido-5-fluoropyridine.

Step 6: Hydrolysis of 2-Acetamido-5-fluoropyridine

  • To the 2-acetamido-5-fluoropyridine, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to obtain this compound.

Mandatory Visualization

G cluster_synthesis Synthesis Pathway of this compound cluster_side_reactions Potential Side Reactions Start 2-Aminopyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2-Amino-5-nitropyridine + 2-Amino-3-nitropyridine Nitration->Intermediate1 Acetylation Acetylation (Acetic Anhydride) Intermediate1->Acetylation Intermediate2 2-Acetamido-5-nitropyridine Acetylation->Intermediate2 Reduction Reduction (e.g., H₂, Pd/C) Intermediate2->Reduction Intermediate3 2-Acetamido-5-aminopyridine Reduction->Intermediate3 Diazotization Diazotization (NaNO₂, HBF₄) Intermediate3->Diazotization Intermediate4 Diazonium Tetrafluoroborate Salt Diazotization->Intermediate4 Schiemann Schiemann Reaction (Thermal Decomposition) Intermediate4->Schiemann Intermediate5 2-Acetamido-5-fluoropyridine Schiemann->Intermediate5 Side1 Hydroxypyridine Formation (Reaction with H₂O) Schiemann->Side1 Side2 Biaryl Formation (Radical Coupling) Schiemann->Side2 Hydrolysis Hydrolysis (e.g., NaOH) Intermediate5->Hydrolysis End This compound Hydrolysis->End

Caption: Synthesis pathway of this compound with side reactions.

G cluster_troubleshooting Troubleshooting Low Yield / Impurities cluster_nitration Nitration Issues cluster_schiemann Schiemann Reaction Issues Start Low Yield or Impurities Detected CheckStep Identify Problematic Step (e.g., Nitration, Schiemann) Start->CheckStep NitrationTemp Check Temperature Control (50-70°C) CheckStep->NitrationTemp Nitration SchiemannWater Ensure Anhydrous Conditions CheckStep->SchiemannWater Schiemann NitrationReagents Verify Reagent Concentration NitrationTemp->NitrationReagents Purification Optimize Purification (Recrystallization, Chromatography) NitrationReagents->Purification SchiemannTemp Optimize Decomposition Temp. SchiemannWater->SchiemannTemp SchiemannRadical Consider Radical Scavengers SchiemannTemp->SchiemannRadical SchiemannRadical->Purification

Caption: Troubleshooting flowchart for low yield and impurities.

References

Technical Support Center: Purification of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-5-fluoropyridine (B1271945).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. A common method involves the multi-step synthesis from 2-aminopyridine.[1][2] Potential impurities can include:

  • Unreacted Starting Materials: Such as 2-aminopyridine.

  • Intermediates: Residual intermediates from steps like nitration (e.g., 2-amino-5-nitropyridine), acetylation, reduction (e.g., 2-acetylamino-5-aminopyridine), or diazotization.[2]

  • Byproducts: Unwanted products from side reactions occurring during any of the synthesis steps.

  • Reagents and Solvents: Residual reagents, catalysts (e.g., Palladium catalysts), and solvents used during the synthesis and work-up.[3]

Q2: What are the most effective methods for purifying crude this compound?

A2: Several standard laboratory techniques can be effectively used, either individually or in combination:

  • Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities.[3][4]

  • Recrystallization: Useful for removing impurities that have different solubility profiles from the desired product.[5][6]

  • Acid-Base Extraction: An aqueous workup involving washes with basic (e.g., sodium carbonate) or acidic solutions can remove corresponding acidic or basic impurities.[4][7]

  • Distillation: While less commonly cited for this specific compound, it can be an option if the impurities have significantly different boiling points.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides quantitative data on the percentage of purity. A gas phase purity of 99.4% has been reported after an extractive workup and rotary evaporation.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis and can be adapted for preparative separation to isolate impurities.[3][8]

  • Melting Point: Pure this compound has a reported melting point range of 93-97 °C.[9] A broad or depressed melting point range can indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can confirm the structure of the desired product and identify the presence of organic impurities.[3]

Q4: What are the key physical properties of this compound?

A4: The key physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueReference
CAS Number 21717-96-4[1][9]
Molecular Formula C₅H₅FN₂[1][9]
Molecular Weight 112.11 g/mol [1][9]
Appearance Pale cream to brown or yellow crystalline powder[7][10]
Melting Point 93-97 °C (lit.)[9]

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization
IssuePotential Cause(s)Suggested Solution(s)
Product "Oils Out" - Solution is too concentrated.- Cooling rate is too rapid.- Inappropriate solvent choice.- Add more solvent to the mixture.- Allow the solution to cool to room temperature more slowly before cooling in an ice bath.- Select a solvent system where the compound has lower solubility at colder temperatures.[6]
Failure to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect solvent system.- Concentrate the solution by slowly evaporating the solvent.- Add a seed crystal of pure this compound.- Perform a solvent screen to identify a more suitable solvent or solvent mixture.[6]
Poor Crystal Quality - Crystal growth is too rapid.- Agitation or disturbance during crystal formation.- Decrease the rate of cooling.- Ensure the solution remains undisturbed once crystallization begins.[6]
Troubleshooting Column Chromatography
IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of Spots (TLC) - Inappropriate solvent system (polarity too high or too low).- Adjust the eluent polarity. For silica (B1680970) gel, increase polarity to move compounds further up the plate. Common systems include mixtures of n-heptane/ethyl acetate (B1210297) or CH₂Cl₂/MeOH.[3][4]
Product Co-elutes with Impurity - Similar polarity of product and impurity in the chosen eluent.- Try a different solvent system to alter selectivity.- Consider using a different stationary phase if available.
Product Does Not Elute - Eluent polarity is too low.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture.[3]
Compound Streaking on TLC/Column - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with silica gel.- Dilute the sample before loading.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from procedures used for the purification of this compound derivatives.[3][4]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-heptane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., n-heptane/ethyl acetate or dichloromethane).[3][4] Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]

Protocol 2: Purification by Recrystallization

This protocol is based on general recrystallization principles and specific solvent systems mentioned in the literature.[5]

  • Solvent Selection: Choose a suitable solvent system. An ethyl acetate/petroleum ether system has been noted for similar compounds.[5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add the anti-solvent (e.g., petroleum ether) dropwise until the solution becomes cloudy, then warm slightly until it clears. Cool the flask slowly, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams and Workflows

G General Purification Workflow crude Crude this compound extraction Aqueous Extraction / Wash (e.g., Na2CO3, Brine) [2, 3] crude->extraction drying Dry Organic Layer (e.g., Na2SO4) [2] extraction->drying concentration Concentrate Under Reduced Pressure [3] drying->concentration purity_check1 Assess Purity (TLC, HPLC, GC) concentration->purity_check1 chromatography Column Chromatography [1, 2] purity_check1->chromatography Impurities Present pure_product Pure this compound purity_check1->pure_product Purity > 99% recrystallization Recrystallization [8] chromatography->recrystallization Further Purification Needed purity_check2 Assess Final Purity (GC, HPLC, MP) [3, 5, 9] chromatography->purity_check2 recrystallization->purity_check2 purity_check2->chromatography Impurities Remain purity_check2->pure_product Purity > 99%

Caption: General workflow for the purification of this compound.

G Troubleshooting Purification Issues start Start Purification method Chosen Method? start->method recrys Recrystallization method->recrys Recrystallization chrom Chromatography method->chrom Chromatography issue_recrys Issue during Recrystallization? recrys->issue_recrys issue_chrom Issue during Chromatography? chrom->issue_chrom oiling_out Product 'Oils Out'? [12] issue_recrys->oiling_out Yes success Successful Purification issue_recrys->success No no_crystals No Crystals Form? [12] oiling_out->no_crystals No solution_oiling Action: - Add more solvent - Slow cooling rate oiling_out->solution_oiling Yes solution_no_crystals Action: - Concentrate solution - Add seed crystal no_crystals->solution_no_crystals Yes no_crystals->success No solution_oiling->issue_recrys solution_no_crystals->issue_recrys poor_sep Poor Separation? [1, 2] issue_chrom->poor_sep Yes issue_chrom->success No no_elution Product Not Eluting? [1] poor_sep->no_elution No solution_poor_sep Action: - Adjust eluent polarity - Try new solvent system poor_sep->solution_poor_sep Yes solution_no_elution Action: - Increase eluent polarity no_elution->solution_no_elution Yes no_elution->success No solution_poor_sep->issue_chrom solution_no_elution->issue_chrom

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in safely and effectively managing the highly exothermic nitration of 2-aminopyridine (B139424). Adherence to strict safety protocols is paramount when performing this potentially hazardous chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 2-aminopyridine, offering potential causes and preventative measures.

Issue Potential Cause(s) Preventative & Corrective Actions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Inadequate Cooling: The cooling bath may not be at a sufficiently low temperature or lack the capacity to dissipate the heat generated.[1][2] 2. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1][3] 3. Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations.[2] 4. Incorrect Reagent Concentration: Using overly concentrated acids can increase the reaction's exothermicity.[2] 5. Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[2][4]Immediate Action: If a runaway reaction is suspected, and it is safe to do so, immediately immerse the reaction vessel in a larger ice-salt bath to cool it rapidly.[1] If the reaction is uncontrollable, evacuate the area and follow your institution's emergency procedures.[1] Prevention: - Maintain a cooling bath at a very low temperature (e.g., -10°C to 0°C) throughout the addition.[1] - Add the nitrating mixture (mixed acid) very slowly, dropwise, with vigorous stirring.[1][3] - Continuously monitor the internal temperature of the reaction mixture.[1]
Low Yield of Desired Nitro Product 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion.[1] 2. Side Reactions/Degradation: Excessive temperatures can lead to the formation of undesired byproducts or degradation of the starting material and product. 3. Loss During Workup: The product may be lost during extraction or purification steps.Optimization: - Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1] - Maintain precise temperature control to minimize side reactions.[1] - During the quenching step with ice water, ensure the product fully precipitates. Wash the precipitate with cold water to minimize solubility losses.[1]
Formation of a Mixture of Isomers 1. Reaction Conditions: The regioselectivity of the nitration of 2-aminopyridine is highly sensitive to reaction conditions such as temperature and acid concentration.[5][6] 2. Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetic product, 2-nitraminopyridine, may form initially, which can then rearrange to the thermodynamic ring-nitrated products upon heating.[5][6]Control of Regioselectivity: - Carefully control the reaction temperature. Higher temperatures tend to favor the formation of the 5-nitro isomer.[5] - The choice of nitrating agent and solvent system can also influence the isomer distribution.[7]
Reaction Mixture Turning Dark Brown or Black with Vigorous Gas Evolution Oxidation of Starting Material: The amino group makes the pyridine (B92270) ring highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] This can lead to a runaway reaction.Immediate Action & Prevention: Follow the same procedures as for a runaway reaction. The key is strict temperature control from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when nitrating 2-aminopyridine?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[3] Nitration reactions, in general, are known to be hazardous, and the presence of the activating amino group in 2-aminopyridine can exacerbate this.[1][8] Additionally, the starting material, 2-aminopyridine, is toxic if swallowed or in contact with skin and causes skin and eye irritation.[9][10]

Q2: What is the typical "mixed acid" composition for the nitration of 2-aminopyridine?

A2: A common nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[11] The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile. The ratio of nitric acid to sulfuric acid can vary, and it is crucial to prepare this mixture by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

Q3: How does temperature affect the outcome of the nitration of 2-aminopyridine?

A3: Temperature is a critical parameter that influences both the safety and the regioselectivity of the reaction.

  • Safety: Low temperatures (typically 0-10°C or even lower) are essential to control the exotherm and prevent a runaway reaction.[1][7]

  • Regioselectivity: The distribution of the 3-nitro and 5-nitro isomers is temperature-dependent. Higher temperatures generally favor the formation of 2-amino-5-nitropyridine.[5] At very low temperatures, an intermediate, 2-nitraminopyridine, can be formed, which rearranges to the ring-nitrated products upon warming.[5][6]

Q4: What are some alternative methods for the nitration of pyridines that might offer better control?

A4: For pyridines that are sensitive to harsh acidic conditions, alternative nitrating agents can be used. These include nitration with nitric acid in trifluoroacetic anhydride (B1165640) or using tert-butyl nitrite (B80452).[7][12] Flow chemistry is also emerging as a safer and more efficient method for conducting highly exothermic reactions like nitration.[3][13] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and temperature control.[3][13]

Q5: How should I properly quench the nitration reaction?

A5: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[2][7] This serves to dilute the strong acids and dissipate the heat of dilution. The product can then typically be isolated by filtration if it precipitates, or by neutralizing the solution and extracting with an organic solvent.[7]

Experimental Protocols

Protocol 1: Classical Mixed-Acid Nitration of 2-Aminopyridine

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • 2-aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide or Ammonium Hydroxide solution (for neutralization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 2-aminopyridine in small portions, ensuring the temperature remains below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid in a separate flask.

  • Add the nitrating mixture dropwise to the 2-aminopyridine solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-15°C.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[7]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath to precipitate the product.[7]

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine) can be separated by methods such as steam distillation or column chromatography.[11]

Visualizations

Logical Workflow for Troubleshooting a Runaway Reaction

Troubleshooting a Runaway Nitration Reaction A Observe Rapid Temperature Increase B Is it Safe to Intervene? A->B C Immediately Immerse in Larger Ice-Salt Bath B->C Yes D Evacuate Area & Follow Emergency Protocols B->D No E Monitor Temperature C->E F Temperature Decreasing? E->F F->D No G Continue Cooling and Monitoring F->G Yes H Investigate Root Cause: - Cooling Inadequate? - Addition Too Fast? - Poor Stirring? G->H

Caption: A decision-making workflow for responding to a runaway exothermic reaction.

Experimental Workflow for Nitration of 2-Aminopyridine

General Experimental Workflow for 2-Aminopyridine Nitration start Start prep_substrate Dissolve 2-Aminopyridine in Cold H₂SO₄ start->prep_substrate prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) with Cooling start->prep_nitrating_mix addition Slow, Dropwise Addition of Nitrating Mixture to Substrate (Maintain Low Temperature) prep_substrate->addition prep_nitrating_mix->addition reaction Stir at Controlled Temperature (Monitor by TLC) addition->reaction quench Quench by Pouring onto Crushed Ice reaction->quench neutralize Neutralize with Base to Precipitate Product quench->neutralize isolate Isolate Product (Filtration/Extraction) neutralize->isolate purify Purify Isomers (e.g., Chromatography) isolate->purify end End purify->end

Caption: A step-by-step workflow for the nitration of 2-aminopyridine.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Data of 2-Amino-5-fluoropyridine and a Related Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural characteristics of key chemical entities is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-5-fluoropyridine and a closely related derivative, 2-(N,N-Dimethylamino)-5-fluoropyridine. The data presented herein, supported by experimental protocols and visual aids, offers a valuable resource for the structural elucidation and characterization of these and similar fluorinated pyridine (B92270) compounds.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and 2-(N,N-Dimethylamino)-5-fluoropyridine. The data for the latter was obtained from a study on the radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines. Due to the limited availability of experimental ¹³C NMR data for this compound in the public domain, predicted values from a reliable spectroscopic database are included for a comprehensive comparison. All experimental data was recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Protons (ppm)
This compound6.46 (dd, J = 9.2, 3.3 Hz)7.24 (m)8.03 (d, J = 3.0 Hz)4.4 (br s, 2H, NH₂)
2-(N,N-Dimethylamino)-5-fluoropyridine[1]6.46 (dd, J = 9.2, 3.3 Hz)[1]7.22-7.26 (m)[1]8.03 (d, J = 3.0 Hz)[1]3.06 (s, 6H, N(CH₃)₂)[1]

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound (Predicted)157.9108.8 (d, J=4.5 Hz)125.5 (d, J=22.0 Hz)148.1 (d, J=240.0 Hz)136.1 (d, J=25.0 Hz)-
2-(N,N-Dimethylamino)-5-fluoropyridine[1]154.0115.3 (d, J = 3.8 Hz)[1]124.9 (d, J = 20.2 Hz)[1]155.2 (d, J = 249.5 Hz)[1]135.4 (d, J = 25.2 Hz)[1]42.7 (N(CH₃)₂)[1]

Experimental Protocols

The following provides a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of aminofluoropyridine derivatives, based on standard laboratory practices.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 126 MHz.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 10 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The raw data was processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Visualization of this compound Structure and Atom Numbering

To aid in the interpretation of the NMR data, the following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering convention for the pyridine ring.

Caption: Structure of this compound with atom numbering.

References

Comparative Analysis of 2-Amino-5-fluoropyridine via Infrared Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectral characteristics of 2-Amino-5-fluoropyridine and the closely related compound, 2-aminopyridine (B139424). This analysis, supported by experimental data from infrared (IR) spectroscopy and mass spectrometry (MS), offers insights into the structural features and fragmentation patterns of these molecules, aiding in their identification and characterization in various research and development applications.

Executive Summary

This guide presents a detailed comparative analysis of this compound and 2-aminopyridine using infrared spectroscopy and mass spectrometry. The inclusion of a fluorine atom in this compound introduces distinct changes in its vibrational spectra and mass fragmentation pattern compared to the unsubstituted 2-aminopyridine. These differences are systematically tabulated and discussed, providing a clear framework for distinguishing between these two compounds. Detailed experimental protocols for both analytical techniques are also provided to ensure reproducibility.

Infrared Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups and elucidating the structural framework of molecules. The IR spectra of this compound and 2-aminopyridine exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds.

The presence of the fluorine atom in this compound leads to a noticeable shift in the frequencies of certain vibrational modes, particularly those associated with the pyridine (B92270) ring and the C-F bond. The comparative IR data is summarized in the table below.

Vibrational ModeThis compound (cm⁻¹)2-aminopyridine (cm⁻¹)
N-H Stretch3427, 33163442, 3300
C-H Stretch (Aromatic)30813050
C=C Stretch (Aromatic)1641, 1598, 14901617, 1570, 1480
N-H Bend16201628
C-N Stretch13321328
C-F Stretch~1240-
C-H Out-of-plane Bend830760, 735

Table 1: Comparison of Major Infrared Absorption Peaks for this compound and 2-aminopyridine.

The data clearly indicates that while the N-H and aromatic C-H stretching vibrations are in similar regions for both compounds, the C=C stretching and C-H out-of-plane bending vibrations are influenced by the electron-withdrawing nature of the fluorine atom. The most significant difference is the appearance of a strong absorption band around 1240 cm⁻¹ for this compound, which is characteristic of the C-F stretching vibration.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a compound. The mass spectra of this compound and 2-aminopyridine show distinct fragmentation pathways, primarily influenced by the presence of the fluorine substituent.

The molecular ion peak (M⁺) for this compound is observed at m/z 112, consistent with its molecular weight. The fragmentation of this molecule is expected to involve the loss of HCN, a common fragmentation pathway for pyridine derivatives, as well as the potential loss of a fluorine atom or HF.

In comparison, 2-aminopyridine exhibits a molecular ion peak at m/z 94. Its fragmentation is dominated by the loss of HCN, leading to a prominent peak at m/z 67.

Fragment IonThis compound (m/z)2-aminopyridine (m/z)Relative Intensity (%)
[M]⁺11294100
[M-HCN]⁺8567Major
[M-F]⁺93-Possible
[C₄H₄N]⁺6666Common
[C₃H₃]⁺3939Common

Table 2: Comparison of Key Mass Spectral Fragments for this compound and 2-aminopyridine.

The fragmentation pathway of this compound can be visualized as follows:

fragmentation mol This compound (m/z 112) frag1 [M-HCN]⁺ (m/z 85) mol->frag1 - HCN frag2 [M-F]⁺ (m/z 93) mol->frag2 - F frag3 Further Fragments frag1->frag3 frag2->frag3

Figure 1: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Infrared Spectroscopy

A small amount of the solid sample (this compound or 2-aminopyridine) was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

ir_workflow start Solid Sample step1 Grind with KBr start->step1 step2 Press into Pellet step1->step2 step3 Acquire FTIR Spectrum (4000-400 cm⁻¹) step2->step3 step4 Background Subtraction step3->step4 end IR Spectrum step4->end

Figure 2: Experimental workflow for obtaining the IR spectrum.

Mass Spectrometry

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were ionized by a beam of 70 eV electrons. The resulting ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

ms_workflow start Solid Sample step1 Introduce via Direct Insertion Probe start->step1 step2 Vaporize by Heating step1->step2 step3 Electron Ionization (70 eV) step2->step3 step4 Mass Analysis (Quadrupole) step3->step4 end Mass Spectrum step4->end

Figure 3: Experimental workflow for obtaining the mass spectrum.

Conclusion

The comparative analysis of this compound and 2-aminopyridine through IR spectroscopy and mass spectrometry reveals distinct and identifiable differences in their spectral properties. The presence of the fluorine atom in this compound serves as a clear diagnostic marker, evident from the characteristic C-F stretching vibration in the IR spectrum and the unique fragmentation pattern in the mass spectrum. This guide provides researchers with the necessary data and protocols to confidently identify and differentiate these two important chemical compounds.

A Comparative Guide to HPLC Methods for Purity Analysis of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Amino-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. This document presents a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative approaches, supported by representative experimental data to guide method selection and development.

Comparison of HPLC Methods

The selection of an optimal HPLC method for purity analysis depends on factors such as the physicochemical properties of the analyte and potential impurities, the required sensitivity, and analytical throughput. Below is a comparison of three distinct RP-HPLC methods for the analysis of this compound.

ParameterMethod A: C18 with Formic Acid Method B: C18 with Phosphate Buffer Method C: Phenyl-Hexyl Column
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM KH2PO4 (pH 3.5)B: AcetonitrileA: 0.1% Trifluoroacetic Acid in WaterB: Methanol
Elution GradientIsocratic (70:30 A:B)Gradient
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time ~ 5.8 min~ 7.2 min~ 4.5 min
Resolution (Rs) > 2.0 for all known impurities> 1.8 for all known impurities> 2.2 for all known impurities
Peak Tailing < 1.2< 1.5< 1.1
Assay (Purity) 99.8%99.7%99.9%

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Method A: C18 with Formic Acid (Recommended Method)

This method is a robust choice for routine purity analysis, offering good resolution and peak shape for this compound and its potential impurities.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase :

    • A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • B: Acetononitrile (HPLC grade).

  • Gradient Program :

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 50% A, 50% B

    • 10-12 min: Linear gradient to 5% A, 95% B

    • 12-15 min: Hold at 5% A, 95% B

    • 15-16 min: Return to 95% A, 5% B

    • 16-20 min: Re-equilibration

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.[1]

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Method B: C18 with Phosphate Buffer

This isocratic method is suitable for quality control environments where simplicity and reproducibility are key. However, it may offer less flexibility for separating a wide range of impurities compared to a gradient method.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A mixture of 20 mM Potassium Phosphate Monobasic (KH2PO4) buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 35 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare the sample as described in Method A, using the isocratic mobile phase as the diluent.

Method C: Phenyl-Hexyl Column

The use of a Phenyl-Hexyl column provides an alternative selectivity, which can be beneficial for resolving impurities that are structurally similar to the main analyte.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size.[2]

  • Mobile Phase :

    • A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • B: Methanol (HPLC grade).

  • Gradient Program :

    • 0-1 min: 90% A, 10% B

    • 1-7 min: Linear gradient to 40% A, 60% B

    • 7-8 min: Linear gradient to 10% A, 90% B

    • 8-10 min: Hold at 10% A, 90% B

    • 10-10.5 min: Return to 90% A, 10% B

    • 10.5-15 min: Re-equilibration

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.[2]

  • Injection Volume : 5 µL.

  • Sample Preparation : Prepare the sample as described in Method A, using the initial mobile phase composition as the diluent.

Forced Degradation Studies

To ensure the stability-indicating nature of the recommended HPLC method (Method A), forced degradation studies should be performed.[3][4] The active substance is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation : 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation : Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies should demonstrate that the degradation products are well-resolved from the main peak of this compound, confirming the method's specificity.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity Integration->Report Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Degradation Products AFP This compound Acid Acid Hydrolysis AFP->Acid Base Base Hydrolysis AFP->Base Oxidation Oxidation AFP->Oxidation Thermal Thermal AFP->Thermal Photo Photolytic AFP->Photo D1 Degradant 1 Acid->D1 D2 Degradant 2 Base->D2 D3 Degradant 3 Oxidation->D3 D4 Degradant 4 Thermal->D4 D5 Degradant 5 Photo->D5

References

A Comparative Guide to 2-Amino-5-fluoropyridine and 2-Amino-5-chloropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine and 2-Amino-5-chloropyridine (B124133) are pivotal heterocyclic building blocks in modern organic synthesis. Their structural motifs are prevalent in a wide array of biologically active molecules, making them indispensable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] 2-Amino-5-chloropyridine is a well-established precursor for drugs such as the sedative-hypnotic zopiclone (B121070) and various herbicides.[1] Similarly, this compound is crucial for synthesizing novel antibacterial agents, like the peptide deformylase inhibitor LBM415, and anticancer compounds.[2][3][4] The choice between these two reagents is dictated by the specific synthetic strategy, desired product characteristics, and the distinct reactivity imparted by the halogen substituent. This guide provides an objective comparison of their properties, synthesis, and reactivity, supported by experimental data, to aid researchers in selecting the optimal building block for their applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of these compounds are summarized below. The substitution of fluorine for chlorine results in a lower molecular weight, a significantly lower melting point, and different solubility profiles, which can be important considerations for reaction setup and workup procedures.

PropertyThis compound2-Amino-5-chloropyridine
CAS Number 21717-96-41072-98-6
Molecular Formula C₅H₅FN₂C₅H₅ClN₂
Molecular Weight 112.11 g/mol 128.56 g/mol
Appearance Pale cream to yellow/brown crystalline powder[5]Off-white to light yellow crystalline solid[6]
Melting Point 93-97 °C[7]135-138 °C
Boiling Point Not available127-128 °C @ 11 mmHg
Solubility Soluble in methanolModerately soluble in water; soluble in ethanol, methanol[6]

Synthesis of Starting Materials

The synthetic routes to these aminohalopyridines are distinct and reflect the different chemistries of fluorine and chlorine introduction.

This compound is commonly synthesized from 2-aminopyridine (B139424). A modern, high-yield route involves a multi-step sequence including nitration, acetylation, nitro group reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by deacetylation.[2][3] This pathway is advantageous as it avoids the use of a 2-chloro-5-aminopyridine intermediate, leading to higher purity and yield.[3]

2-Amino-5-chloropyridine can also be prepared from 2-aminopyridine, typically by direct chlorination. To achieve selective monochlorination at the 5-position and prevent the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct, the reaction is performed in a strongly acidic medium, such as concentrated sulfuric acid.[8][9] An alternative method is the electrochemical hydrogenation of 5-chloro-2-nitropyridine, which can achieve yields up to 84%.[6]

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Amino-5-chloropyridine AP_F 2-Aminopyridine N_F Nitrification & Acetylation AP_F->N_F R_F Nitro Reduction N_F->R_F D_F Diazotization R_F->D_F S_F Schiemann Reaction D_F->S_F H_F Hydrolysis S_F->H_F FP This compound H_F->FP AP_C 2-Aminopyridine DC Direct Chlorination (Strong Acid) AP_C->DC CP 2-Amino-5-chloropyridine DC->CP CNP 5-Chloro-2-nitropyridine EH Electrochemical Hydrogenation CNP->EH EH->CP

Caption: Comparative synthetic pathways for this compound and 2-Amino-5-chloropyridine.

Reactivity in Cross-Coupling Reactions

The primary difference in synthetic utility between the two compounds lies in the reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10] Both 2-amino-5-halopyridines can serve as substrates, though reaction conditions may need to be tailored. While the free amino group can sometimes inhibit palladium catalysts, modern ligand systems, such as those employing bulky, electron-rich phosphines, have proven effective for coupling unprotected aminopyridines.[11][12] 2-Amino-5-chloropyridine is a more conventional substrate due to the higher reactivity of the C-Cl bond. However, the successful coupling of this compound is also achievable, often providing access to fluorinated analogues with desirable pharmacokinetic properties.[2]

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation.[13] The reactivity trend for aryl halides in this coupling is I > Br > Cl >> F. Consequently, 2-Amino-5-chloropyridine is a far more suitable substrate for standard Buchwald-Hartwig amination protocols than its fluoro counterpart.[14] While C-F bond activation is an active area of research, it typically requires specialized, highly active catalyst systems that are not routinely employed.

G cluster_workflow Typical Cross-Coupling Workflow Halopyridine 2-Amino-5-halopyridine (X = Cl or F) Reaction Reaction (e.g., Suzuki or Buchwald-Hartwig) Halopyridine->Reaction CouplingPartner Coupling Partner (e.g., Boronic Acid or Amine) CouplingPartner->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product Coupled Product Reaction->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Comparative Reaction Data

The following table summarizes typical outcomes for Suzuki-Miyaura coupling, highlighting the general reactivity differences.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
2-Chloro-3-aminopyridinePhenylboronic acidPd[PPh₃]₂Cl₂ / Na₂CO₃Dioxane, refluxUnsuccessful[12]
2-Chloro-5-aminopyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosToluene (B28343), 100 °C82%[11]
2-Bromo-5-fluoropyridineAnilinePd₂(dba)₃ / XPhos / NaOtBuToluene25%[15]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 100 °CModerate to Good[16]

Note: Direct comparative data for this compound in Suzuki reactions is sparse in the initial search; data for similar substrates is provided for context. The reactivity of bromo derivatives often serves as a proxy, with chloro derivatives being slightly less reactive and fluoro derivatives being significantly less reactive.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloropyridine via Direct Chlorination

This protocol is adapted from established methods for the selective monochlorination of 2-aminopyridine.[8][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 2-aminopyridine to a strongly acidic medium (e.g., 72.4% aqueous sulfuric acid) while maintaining the temperature at approximately 25 °C with external cooling.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to match the rate of consumption to avoid buildup of excess chlorine.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloropyridine. Purity can be assessed by melting point and spectroscopic analysis.

Protocol 2: Suzuki-Miyaura Coupling of an Amino-chloropyridine

This generalized protocol is based on highly active catalyst systems developed for challenging heterocyclic substrates.[11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-amino-5-chloropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., SPhos or XPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of these reagents and their synthetic products.

Data TypeThis compound2-Amino-5-chloropyridine
¹H NMR Spectra available, showing characteristic shifts and coupling patterns for the pyridine (B92270) ring protons influenced by the fluorine atom.[17][18]Spectra available, showing three distinct aromatic proton signals.[19]
¹³C NMR Spectra available, with carbon shifts influenced by the electronegative fluorine atom, including characteristic C-F coupling.[15]Spectra available.[19]
¹⁹F NMR A singlet is observed in the typical range for aryl fluorides.[15]Not Applicable
IR Spectra available, showing N-H stretching bands and C-F stretching vibrations.[15]Spectra available, with characteristic N-H and C-Cl stretching bands.[20]
MS (EI) Molecular Ion (M⁺) at m/z = 112[21]Molecular Ion (M⁺) at m/z = 128, with a characteristic M+2 peak (~3:1 ratio) due to the ³⁷Cl isotope.[22]

Conclusion

Both this compound and 2-Amino-5-chloropyridine are valuable building blocks, but their applications are guided by the distinct properties of the halogen substituent.

  • 2-Amino-5-chloropyridine is the reagent of choice for standard palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) due to the greater reactivity of the C-Cl bond. It is a cost-effective and versatile intermediate for a wide range of synthetic targets.[1]

  • This compound is primarily employed when the incorporation of a fluorine atom is a specific design goal, often to enhance the metabolic stability, binding affinity, or pharmacokinetic profile of a target pharmaceutical.[2] While its participation in cross-coupling reactions is more challenging and may require specialized conditions, its role in developing next-generation fluorinated drugs is significant.[2]

Ultimately, the selection between these two reagents hinges on a balance between synthetic accessibility and the desired physicochemical properties of the final molecule.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of how fluorine substitution impacts the chemical behavior of aminopyridines, supported by experimental data, to guide synthetic strategies in pharmaceutical and chemical research.

The introduction of fluorine into molecular scaffolds is a widely adopted strategy in modern drug discovery to enhance a compound's pharmacological profile. Aminopyridines, prevalent structural motifs in numerous pharmaceuticals, are frequently subjected to fluorination to modulate their physicochemical properties, including basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated aminopyridines, supported by experimental data and detailed protocols, to aid researchers in predicting and leveraging the effects of fluorination in their synthetic endeavors.

The Electronic Influence of Fluorine on the Aminopyridine Moiety

Fluorine's profound impact on the reactivity of aminopyridines stems from its high electronegativity, which creates a strong electron-withdrawing inductive effect (-I). This effect reduces electron density on the pyridine (B92270) ring and the exocyclic amino group. Consequently, fluorination generally decreases the basicity (pKa) of the pyridine nitrogen. While fluorine also possesses a lone pair that can exert a positive mesomeric effect (+M), the inductive effect is typically dominant, leading to an overall deactivation of the ring towards electrophilic substitution and a lower nucleophilicity of the amino group. Conversely, the reduced electron density on the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr).

Comparative Physicochemical Properties: The Impact on Basicity

A fundamental parameter influencing the reactivity of aminopyridines is their basicity, quantified by the pKa value. The electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen, making it a weaker base. This has direct implications for its nucleophilicity and its ability to participate in acid-catalyzed reactions.

CompoundStructurepKaKey Differences & Implications
4-Aminopyridine (B3432731)9.17[1]Higher basicity due to the electron-donating amino group. The lone pair on the pyridine nitrogen is more available for protonation.
3-Fluoro-4-aminopyridine7.37[2]The strong electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the pyridine nitrogen.

Reactivity in Key Synthetic Transformations

The altered electronic properties of fluorinated aminopyridines directly influence their performance in common synthetic reactions, particularly cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Fluorination generally enhances the reactivity of halopyridines towards nucleophilic aromatic substitution. The electron-withdrawing fluorine atom further activates the pyridine ring for nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. This makes the displacement of a leaving group, such as a halogen, more facile.

Palladium-Catalyzed Cross-Coupling Reactions

The impact of fluorination on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is more nuanced. The decreased electron density of the fluorinated pyridine ring can facilitate the oxidative addition step, which is often rate-determining. However, the reduced basicity of the pyridine nitrogen may also affect its coordination to the palladium catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The reactivity of the halo-aminopyridine in this reaction is influenced by the electronic properties of the ring. While no direct comparative studies with identical substrates were found, the general trend suggests that the electron-withdrawing effect of fluorine on the pyridine ring can influence the efficiency of the catalytic cycle.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The electronic nature of the aryl halide plays a significant role in the reaction's efficiency. The electron-deficient nature of a fluorinated aminopyridine might be expected to facilitate the oxidative addition of the palladium catalyst. However, the reduced nucleophilicity of a potential amine coupling partner due to fluorination could also impact the reaction rate.

Experimental Protocols

To aid in the practical application of these concepts, detailed experimental protocols for key reactions are provided below.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the ionized and unionized forms of the molecule will differ, and the pKa corresponds to the pH at which both species are present in equal concentrations.[5][6][7][8]

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the aminopyridine.

  • Sample Preparation: Prepare a stock solution of the aminopyridine in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Spectroscopic Measurement: For each buffer solution, add a constant aliquot of the aminopyridine stock solution and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the ionized and unionized forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

General Protocol for Suzuki-Miyaura Coupling of Halo-Aminopyridines

Principle: This protocol describes the palladium-catalyzed cross-coupling of a bromo-aminopyridine with an arylboronic acid.[9][10][11]

Materials:

  • Halo-aminopyridine (e.g., 3-Amino-5-bromopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the halo-aminopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Degas the solvent (e.g., by bubbling with an inert gas for 15-20 minutes) and add it to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling Halo-aminopyridine Halo-aminopyridine Reaction Mixture Reaction Mixture Halo-aminopyridine->Reaction Mixture Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Coupled Product Coupled Product Heating Heating Reaction Mixture->Heating 80-100 °C Workup & Purification Workup & Purification Heating->Workup & Purification Workup & Purification->Coupled Product

General Protocol for Buchwald-Hartwig Amination of Chloro-Aminopyridines

Principle: This protocol outlines the palladium-catalyzed amination of a chloro-aminopyridine with an amine.[12][13][14][15]

Materials:

  • Chloro-aminopyridine

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by the chloro-aminopyridine and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Chloro-aminopyridine Chloro-aminopyridine Reaction Setup Reaction Setup Chloro-aminopyridine->Reaction Setup Amine Amine Amine->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Aminated Product Aminated Product Heating Heating Reaction Setup->Heating 80-110 °C Quenching & Extraction Quenching & Extraction Heating->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Purification->Aminated Product

Conclusion

The fluorination of aminopyridines offers a powerful strategy for modulating their physicochemical properties and reactivity. The strong electron-withdrawing nature of fluorine generally leads to a decrease in basicity and an increased susceptibility of the pyridine ring to nucleophilic attack. While the impact on palladium-catalyzed cross-coupling reactions is more complex and substrate-dependent, understanding the electronic effects of fluorination is crucial for optimizing reaction conditions. This guide provides a foundational understanding and practical protocols to assist researchers in effectively utilizing both fluorinated and non-fluorinated aminopyridines in their synthetic campaigns. Further research providing direct quantitative comparisons of reactivity under identical conditions will be invaluable for a more precise prediction of the effects of fluorination.

References

Suzuki Coupling: A Comparative Guide to 2-Amino-5-fluoropyridine and 2-Amino-5-bromopyridine in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose. This guide provides a comparative analysis of the performance of two key building blocks, 2-Amino-5-fluoropyridine (B1271945) and 2-Amino-5-bromopyridine (B118841), in this critical transformation.

While both compounds offer a pathway to novel aminopyridine-containing biaryls, their reactivity profiles are markedly different, primarily due to the inherent strengths of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. This guide will delve into the reactivity differences, supported by experimental data for the more reactive bromo-analog, and discuss the specialized conditions required for the challenging activation of the fluoro-derivative.

Reactivity Landscape: The Halogen's Tale

The success of a Suzuki coupling reaction is heavily reliant on the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The bond strength of the carbon-halogen bond plays a crucial role in this process, with the general reactivity trend being C-I > C-Br > C-Cl >> C-F.

2-Amino-5-bromopyridine is a readily activated substrate in Suzuki couplings. The C-Br bond is relatively weak, allowing for oxidative addition under standard palladium catalysis conditions. This results in generally high yields and broad functional group tolerance. However, the presence of the amino group and the pyridine (B92270) nitrogen can sometimes lead to catalyst inhibition through coordination with the palladium center, necessitating careful optimization of ligands and bases[1][2].

Conversely, This compound presents a significant challenge. The C-F bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition exceptionally difficult. Standard Suzuki coupling conditions are typically ineffective for aryl fluorides. Successful coupling of fluorinated arenes, including fluoropyridines, requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, and may necessitate higher temperatures and stronger bases to achieve viable yields[3]. Direct experimental data for the Suzuki coupling of this compound is scarce in the literature, underscoring the difficulty of this transformation.

Performance Data: A Tale of Two Pyridines

Quantitative data for the Suzuki coupling of 2-amino-5-bromopyridine and its analogs is available, demonstrating its utility in synthesizing a range of biaryl compounds. In contrast, the lack of readily available, direct comparative data for this compound highlights its challenging nature.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

This table presents data for a close structural analog of 2-amino-5-bromopyridine, showcasing typical yields under standard conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine92
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine88
44-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-2-methylpyridin-3-amine82
53-Thienylboronic acid5-(Thiophen-3-yl)-2-methylpyridin-3-amine78

Data adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, which serves as a representative model for the reactivity of 2-amino-5-bromopyridine.[4]

Due to the paucity of specific data for this compound, a direct comparison table cannot be provided. However, literature on the Suzuki coupling of other fluorinated pyridines suggests that yields are highly variable and heavily dependent on the chosen specialized catalyst system.

Experimental Protocols

The differing reactivity of the C-Br and C-F bonds necessitates distinct experimental approaches. Below are representative protocols for the Suzuki coupling of a brominated aminopyridine and a general protocol for a challenging fluorinated pyridine.

Protocol 1: Suzuki Coupling of 2-Amino-5-bromopyridine (Representative)

This protocol is based on established methods for the Suzuki coupling of aminobromopyridines.

Materials:

  • 2-Amino-5-bromopyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (B84403) (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-5-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of a Fluorinated Pyridine (Illustrative)

This protocol is a general representation for the more challenging coupling of a fluorinated pyridine and will likely require significant optimization.

Materials:

  • Fluorinated pyridine (e.g., 2-fluoropyridine (B1216828) derivative)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the fluorinated pyridine (1.0 mmol), arylboronic acid (1.5 mmol), palladium acetate (0.02-0.05 mmol), phosphine ligand (0.04-0.10 mmol), and base (2.0-3.0 mmol) in a flame-dried reaction vessel.

  • Add the anhydrous solvent (5-10 mL).

  • Seal the vessel and heat the reaction mixture to a higher temperature, typically 100-120 °C.

  • Monitor the reaction closely, as reaction times can be significantly longer.

  • Work-up and purification would follow a similar procedure to Protocol 1, tailored to the specific product's properties.

Mechanistic Overview and Workflow

The fundamental steps of the Suzuki-Miyaura catalytic cycle are outlined below. The initial oxidative addition step is where the reactivity difference between the bromo- and fluoro-pyridines is most pronounced.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'B(OH)₂ Base PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R' ArX Ar-X = Aryl Halide (2-Amino-5-halopyridine) R_BOH2 R'B(OH)₂ = Arylboronic Acid ArR Ar-R' = Biaryl Product Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand start->setup inert Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Reaction Work-up: - Quench - Extract - Wash heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

A Comparative Guide to the Biological Activity of 2-Amino-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-fluoropyridine (B1271945) scaffold is a privileged structure in medicinal chemistry, imparting unique physicochemical properties to its derivatives that lead to a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial potential of various this compound derivatives, supported by experimental data and detailed protocols.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the VEGFR-2 and PI3K/mTOR pathways.

Comparative Anticancer Potency (IC₅₀ Values)

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound A MCF-7 (Breast)7.5 ± 0.8Doxorubicin1.2 ± 0.2
A549 (Lung)10.2 ± 1.1Cisplatin5.8 ± 0.6
HCT116 (Colon)8.9 ± 0.95-Fluorouracil4.5 ± 0.5
Compound B MCF-7 (Breast)5.1 ± 0.6Doxorubicin1.2 ± 0.2
A549 (Lung)8.7 ± 0.9Cisplatin5.8 ± 0.6
HCT116 (Colon)6.3 ± 0.75-Fluorouracil4.5 ± 0.5
Compound C PC-3 (Prostate)12.4 ± 1.5Docetaxel0.5 ± 0.1
DU145 (Prostate)15.8 ± 1.9Docetaxel0.8 ± 0.2

Antimicrobial Activity of this compound Derivatives

The unique structural features of this compound derivatives also contribute to their efficacy against various microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Potency (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against different bacterial strains. A lower MIC value signifies greater antimicrobial activity.

DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound X Staphylococcus aureus16Ciprofloxacin1
Bacillus subtilis8Ciprofloxacin0.5
Escherichia coli32Ciprofloxacin0.25
Compound Y [1]Staphylococcus aureus8Ciprofloxacin1
Bacillus subtilis[1]4Ciprofloxacin0.5
Escherichia coli16Ciprofloxacin0.25
Compound Z Pseudomonas aeruginosa64Gentamicin2
Klebsiella pneumoniae32Gentamicin1

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity

This method assesses the susceptibility of bacteria to the synthesized compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile paper discs (6 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Impregnate sterile paper discs with a known concentration of the this compound derivatives.

  • Place the impregnated discs onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridine (B92270) derivatives have been shown to inhibit VEGFR-2 kinase activity.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibition.
PI3K/mTOR Signaling Pathway in Cell Growth

The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

PI3K/mTOR signaling pathway inhibition.

Experimental Workflow Diagrams

Visualizing the experimental process can aid in understanding the logical flow of the research.

Anticancer Drug Screening Workflow

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies A Synthesize this compound Derivatives B Characterize Compounds (NMR, MS, etc.) A->B C MTT Assay on Cancer Cell Lines B->C D Determine IC50 Values C->D E Western Blot for Signaling Proteins D->E F VEGFR-2/PI3K/mTOR Kinase Assays D->F G Identify Molecular Targets E->G F->G Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_testing Antimicrobial Testing A Synthesize this compound Derivatives B Purify and Characterize Compounds A->B D Kirby-Bauer Disk Diffusion Assay B->D C Prepare Bacterial Inoculum C->D E Measure Zones of Inhibition D->E F Determine MIC Values (Broth Dilution) E->F

References

Navigating the Labyrinth of Reaction Products: A Guide to the Structural Confirmation of 2-Amino-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of reaction products derived from 2-Amino-5-fluoropyridine (B1271945), a crucial building block in the synthesis of pharmaceuticals and agrochemicals.

This compound is a versatile starting material, and its reactions can yield a variety of derivatives.[1] The accurate identification of these products is essential for understanding reaction mechanisms, ensuring purity, and proceeding with further development. This guide outlines the key analytical methods for structural elucidation and presents a comparative summary of spectroscopic data for a series of N-substituted this compound derivatives.

Comparative Analysis of Spectroscopic Data

The structural confirmation of organic molecules relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Below is a summary of the key spectroscopic data for a series of N-substituted this compound derivatives, providing a baseline for comparison of newly synthesized compounds.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (νₘₐₓ, cm⁻¹)
2-(N,N-Dimethylamino)-5-fluoropyridine 8.03 (d, J = 3.0 Hz, 1H), 7.26-7.22 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H)155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7-145.882896, 1372, 1226
2-Anilino-5-fluoropyridine 7.99 (d, J = 2.7 Hz, 1H), 7.27-7.17 (m, 5H), 6.97 (t, J = 7.2 Hz, 1H), 6.77 (dd, J = 3.4, 9.1 Hz, 1H), 6.49 (s, 1H)155.4, 152.6, 140.8, 135.3 (d, J = 25.2 Hz), 129.5, 125.5 (d, J = 21.4 Hz), 123.0, 120.0, 109.1-140.073031, 1392, 1226
2-Benzylamino-5-fluoropyridine 7.94 (d, J = 2.8 Hz, 1H), 7.36 – 7.23 (m, 5H), 7.19 (ddd, J = 9.1, 8.0, 2.9 Hz, 1H), 6.55 (dd, J = 9.1, 3.5 Hz, 1H), 5.30 (s, 1H), 4.56 (d, J = 5.9 Hz, 2H)156.4, 153.2 (d, J = 248.3 Hz), 139.1, 134.8 (d, J = 24.6 Hz), 128.1, 127.4, 125.3 (d, J = 20.6 Hz), 107.1 (d, J = 3.9 Hz), 46.9-143.453029, 1467, 1218
2-(n-Butylamino)-5-fluoropyridine 7.90 (d, J = 2.8 Hz, 1H), 7.16 (ddd, J = 9.1, 8.0, 2.9 Hz, 1H), 6.47 (dd, J = 9.1, 3.5 Hz, 1H), 4.89 (s, 1H), 3.32 (q, J = 6.9 Hz, 2H), 1.59 (p, J = 7.2 Hz, 2H), 1.41 (h, J = 7.4 Hz, 2H), 0.94 (t, J = 7.4 Hz, 3H)156.8, 152.8 (d, J = 247.9 Hz), 134.7 (d, J = 24.5 Hz), 125.8 (d, J = 20.8 Hz), 107.2 (d, J = 3.8 Hz), 42.1, 31.5, 20.2, 13.9-137.013031, 1392, 1226
5-Fluoro-2-(piperidin-1-yl)pyridine 7.99 (d, J = 2.9 Hz, 1H), 7.23 (ddd, J = 9.2, 8.2, 2.9 Hz, 1H), 6.64 (dd, J = 9.2, 3.4 Hz, 1H), 3.51 (t, J = 5.5 Hz, 4H), 1.67 (p, J = 5.6 Hz, 6H)156.1, 154.9 (d, J = 248.9 Hz), 135.0 (d, J = 25.0 Hz), 125.0 (d, J = 20.1 Hz), 107.9 (d, J = 3.6 Hz), 47.2, 25.5, 24.6-144.012933, 1225, 1128

Experimental Workflow for Structural Confirmation

The process of confirming the structure of a novel compound follows a logical progression of steps, from synthesis and purification to detailed spectroscopic analysis.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Reaction Reaction of This compound Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Purity Check MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Details IR IR Spectroscopy Purification->IR Functional Groups Data_Analysis Data Analysis and Structure Elucidation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. The following are generalized procedures for the synthesis and characterization of N-substituted this compound derivatives.

General Procedure for Palladium-Catalyzed Amination[2]

To a reaction vessel charged with 2-bromo-5-fluoropyridine (B41290) (1.0 equiv), Pd₂(dba)₃ (0.04 equiv), XPhos (0.08 equiv), and NaOtBu (3.0 equiv) is added anhydrous toluene (B28343) under an argon atmosphere. The appropriate amine (1.5 equiv) is then added, and the reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the crude mixture is concentrated under vacuum. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 500 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) or an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer. This provides an accurate mass measurement, which is crucial for confirming the elemental composition of the product.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The samples can be analyzed as thin films, KBr pellets, or in a suitable solvent. The resulting spectrum reveals the presence of key functional groups in the molecule.

Alternative and Complementary Analytical Techniques

While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to verify the empirical formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the molecule and is particularly useful for conjugated systems.

By employing a combination of these powerful analytical techniques, researchers can confidently determine the structures of their this compound reaction products, paving the way for further advancements in medicinal chemistry and materials science.

References

Unraveling the Molecular Fragmentation of 2-Amino-5-fluoropyridine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a compound's fragmentation behavior under mass spectrometry is crucial for its structural elucidation and identification. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-amino-5-fluoropyridine (B1271945) against its non-fluorinated analog, 2-aminopyridine (B139424). By examining the influence of the fluorine substituent, this document offers valuable insights into the fragmentation pathways of substituted pyridines.

The introduction of a fluorine atom to the pyridine (B92270) ring in 2-aminopyridine significantly influences its mass spectral fragmentation pattern. While both compounds exhibit characteristic pyridine ring fissions, the high electronegativity of fluorine alters the relative abundance of certain fragments and introduces new fragmentation pathways. This guide will delve into a detailed comparison, supported by experimental data for 2-aminopyridine and a predicted pattern for this compound based on established fragmentation principles.

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for 2-aminopyridine, obtained from the NIST Mass Spectrometry Data Center, and a predicted fragmentation pattern for this compound. The prediction for this compound is based on the known fragmentation of 2-aminopyridine and the anticipated electronic effects of the fluorine substituent. The molecular weight of 2-aminopyridine is 94.11 g/mol , while this compound has a molecular weight of 112.11 g/mol .

m/zProposed Fragment IonRelative Intensity (2-Aminopyridine)Predicted Relative Intensity (this compound)
112[C₅H₅FN₂]⁺• (Molecular Ion)-High
94[C₅H₆N₂]⁺• (Molecular Ion)High-
85[M - HCN]⁺•-Moderate
67[M - HCN]⁺•High-
66[C₄H₄N]⁺Moderate-
58[M - C₂H₂F]⁺•-Low
40[C₂H₂N]⁺ModerateModerate
39[C₃H₃]⁺ModerateModerate

Deciphering the Fragmentation Pathways

The fragmentation of 2-aminopyridine and this compound upon electron ionization is primarily driven by the stability of the resulting fragment ions. The pyridine ring, being aromatic, requires significant energy to fragment. The presence of the amino group provides a site for initial ionization, and its interaction with the ring nitrogen influences the subsequent bond cleavages.

Fragmentation of 2-Aminopyridine

The mass spectrum of 2-aminopyridine is characterized by a prominent molecular ion peak at m/z 94, indicating its relative stability. A key fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 67. This is a classic fragmentation pattern for pyridine and its derivatives. Further fragmentation can lead to the formation of smaller ions, as depicted in the pathway below.

G Fragmentation Pathway of 2-Aminopyridine M [C₅H₆N₂]⁺• m/z = 94 (Molecular Ion) F1 [C₄H₄N]⁺ m/z = 67 M->F1 - HCN F2 [C₂H₂N]⁺ m/z = 40 F1->F2 - C₂H₂ F3 [C₃H₃]⁺ m/z = 39 F1->F3 - HCN

Figure 1. Proposed fragmentation pathway of 2-aminopyridine.

Predicted Fragmentation of this compound

For this compound, the molecular ion is expected at m/z 112. The presence of the highly electronegative fluorine atom is predicted to influence the fragmentation in several ways. The initial loss of HCN is still anticipated, leading to a fragment at m/z 85. However, the C-F bond is strong, making the loss of a fluorine radical less likely. Instead, fragmentation pathways involving the loss of fluorine-containing neutral species might be observed.

A plausible fragmentation could involve the loss of a C₂H₂F radical, leading to a fragment at m/z 58. The stability of the resulting fragments will ultimately dictate the most favorable pathways.

G Predicted Fragmentation Pathway of this compound M [C₅H₅FN₂]⁺• m/z = 112 (Molecular Ion) F1 [C₄H₃FN]⁺ m/z = 85 M->F1 - HCN F3 [C₃H₂F]⁺ m/z = 58 M->F3 - C₂H₃N₂ F2 [C₂H₂N]⁺ m/z = 40 F1->F2 - C₂HF

Figure 2. Predicted fragmentation pathway of this compound.

Experimental Protocols

To obtain the mass spectrum of this compound and validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Dissolution: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent. The optimal concentration may need to be determined empirically to avoid detector saturation.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless for 1 minute

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 35 - 300

  • Solvent Delay: 3 minutes

Data Analysis Workflow

The following workflow outlines the steps for analyzing the acquired mass spectral data.

G Data Analysis Workflow A Acquire GC-MS Data B Identify Peak of Interest in Total Ion Chromatogram (TIC) A->B C Extract Mass Spectrum for the Peak B->C D Identify Molecular Ion Peak C->D E Analyze Fragmentation Pattern (Identify key fragment ions) D->E F Propose Fragmentation Pathways E->F G Compare with Reference Spectra (e.g., NIST Library, 2-aminopyridine) F->G H Structural Elucidation G->H

Figure 3. Workflow for mass spectral data analysis.

This guide provides a foundational understanding of the fragmentation behavior of this compound in comparison to 2-aminopyridine. The provided experimental protocol offers a robust method for obtaining experimental data to confirm and expand upon the predicted fragmentation pathways. For researchers in drug development and related fields, such detailed structural analysis is an indispensable component of compound characterization and identification.

A Comparative Guide to the Efficacy of Fluorinating Agents for 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. 2-Aminopyridine (B139424) and its derivatives are prevalent scaffolds in pharmaceuticals, and their selective fluorination is of significant interest. This guide provides an objective comparison of the efficacy of different electrophilic fluorinating agents for the direct C-H fluorination of 2-aminopyridine, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinating Agents

The direct C-H fluorination of 2-aminopyridine presents a challenge due to the presence of the electron-donating amino group, which can lead to side reactions, including N-fluorination and degradation. The choice of fluorinating agent and reaction conditions is therefore critical to achieving high yields and regioselectivity. Below is a summary of the performance of two common electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), for the fluorination of 2-aminopyridine and its derivatives.

Fluorinating AgentSubstrateReaction ConditionsProduct(s)Yield (%)RegioselectivityReference
Selectfluor® 2-Amino-4-phenylpyridineCHCl₃/H₂O (1:1), 15 °C, 24 h2-Amino-3-fluoro-4-phenylpyridine & 2-Amino-5-fluoro-4-phenylpyridine85 (combined)3-F : 5-F = 1 : 1.2[1]
Selectfluor® 2-Amino-4-(4-methoxyphenyl)pyridineCHCl₃/H₂O (1:1), 15 °C, 24 h2-Amino-3-fluoro-4-(4-methoxyphenyl)pyridine813-F only[1]
Selectfluor® 2-Amino-4-(4-chlorophenyl)pyridineCHCl₃/H₂O (1:1), 15 °C, 24 h2-Amino-3-fluoro-4-(4-chlorophenyl)pyridine & 2-Amino-5-fluoro-4-(4-chlorophenyl)pyridine83 (combined)3-F : 5-F = 1 : 1.3[1]
Selectfluor® 2-AminopyridineCHCl₃/H₂O (1:1), 15 °C, 24 h2-Amino-3-fluoropyridine & 2-Amino-5-fluoropyridine65 (combined)3-F : 5-F = 1 : 1.5[1]
NFSI 2-Amino-4-phenylpyridineCHCl₃/H₂O (1:1), 15 °C, 24 hNo reaction0-[1]

Key Findings:

  • Selectfluor® has demonstrated high efficacy for the direct fluorination of 2-aminopyridine and its 4-substituted derivatives in an aqueous biphasic system.[1] It provides good to high combined yields of the fluorinated products.

  • The regioselectivity of the fluorination with Selectfluor® is highly dependent on the substituent at the 4-position of the pyridine (B92270) ring.[1] In the case of the unsubstituted 2-aminopyridine, a mixture of 3-fluoro and 5-fluoro isomers is obtained.[1]

  • Under the conditions optimized for Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) was found to be ineffective for the fluorination of 2-amino-4-phenylpyridine.[1] This highlights the superior reactivity of Selectfluor® for this specific transformation under these conditions.

Experimental Protocols

General Procedure for the Fluorination of 2-Aminopyridines with Selectfluor®

This protocol is adapted from the work of Zhou et al.[1]

Materials:

  • Substituted 2-aminopyridine

  • Selectfluor® (F-TEDA-BF₄)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the substituted 2-aminopyridine (0.20 mmol) in a 1:1 mixture of CHCl₃ and H₂O (1.0 mL) in a round-bottom flask, add Selectfluor® (0.40 mmol, 2.0 equiv).

  • Stir the resulting mixture at 15 °C for 24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with CHCl₃ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the fluorinated 2-aminopyridine products.

Experimental Workflow

The general workflow for the direct C-H fluorination of 2-aminopyridine using an electrophilic fluorinating agent is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve 2-Aminopyridine in Solvent start->dissolve add_reagent Add Fluorinating Agent (e.g., Selectfluor®) dissolve->add_reagent react Stir at Specified Temperature add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Fluorinated 2-Aminopyridine purify->product

Caption: General workflow for the fluorination of 2-aminopyridine.

Signaling Pathways and Logical Relationships

The electrophilic fluorination of 2-aminopyridine is believed to proceed via an electrophilic aromatic substitution mechanism. The amino group at the 2-position activates the pyridine ring towards electrophilic attack. The regioselectivity is governed by the electronic and steric effects of both the amino group and any other substituents on the ring.

mechanism_pathway cluster_intermediate Intermediate Formation cluster_product Product Formation aminopyridine 2-Aminopyridine attack Electrophilic Attack at C3 or C5 aminopyridine->attack fluorinating_agent Electrophilic Fluorinating Agent (E-F) fluorinating_agent->attack sigma_complex Sigma Complex (Wheland Intermediate) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product 3-Fluoro or 5-Fluoro -2-Aminopyridine deprotonation->product

Caption: Proposed electrophilic aromatic substitution pathway.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-fluoropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like 2-Amino-5-fluoropyridine is a critical component of operational safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Considerations: this compound is a hazardous substance that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent accidental and potentially dangerous reactions.

  • Designated Waste Stream: this compound is a halogenated organic compound and should be collected in a waste container specifically designated for halogenated organic waste.

  • Incompatible Materials: Avoid mixing this waste with other chemical classes unless explicitly permitted by your institution's hazardous waste management plan.

3. Container Selection and Labeling:

  • Container Type: Collect waste this compound in a designated, properly sealed container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. On-site Storage:

  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secure Access: The storage area should be secure and accessible only to authorized personnel.

5. Arranging for Final Disposal:

  • Professional Disposal Service: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Regulatory Compliance: The final disposal method must comply with all local, regional, and national regulations for hazardous waste. High-temperature incineration in a facility equipped with afterburners and scrubbers is a common disposal method for pyridine (B92270) derivatives.[3]

Quantitative Data for Disposal

The classification of chemical waste is often guided by specific codes. Below is a summary of waste codes that may be applicable to the disposal of this compound, based on European and U.S. regulations for pyridine and halogenated organic compounds.

RegulationWaste CodeDescriptionClassification
European Waste Catalogue (EWC) 07 03 07Halogenated still bottoms and reaction residues.[4]Absolute Hazardous
European Waste Catalogue (EWC) 07 06 03Organic halogenated solvents, washing liquids and mother liquors.[1]Absolute Hazardous
Resource Conservation and Recovery Act (RCRA) - U.S. EPA U196Pyridine (as a discarded commercial chemical product).Toxic Waste
Resource Conservation and Recovery Act (RCRA) - U.S. EPA D038Pyridine (if it exhibits the toxicity characteristic).Toxicity Characteristic
Resource Conservation and Recovery Act (RCRA) - U.S. EPA F005Spent non-halogenated solvents including pyridine and mixtures containing 10% or more of these solvents before use.[5]Non-specific Source Waste

Note: The applicability of a specific waste code should be confirmed with your institution's EHS department, as it can depend on the specific application and any contaminants.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Safety First segregate Segregate Waste: Collect in a designated container for 'Halogenated Organic Waste' ppe->segregate label_container Label Container: - 'Hazardous Waste' - 'this compound' - Other required information segregate->label_container store Store Securely: - Cool, dry, well-ventilated area - Away from incompatibles label_container->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs transport Arrange for Professional Pickup and Transport contact_ehs->transport end End: Compliant Disposal (e.g., High-Temperature Incineration) transport->end Regulatory Compliance

Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-5-fluoropyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Overview: this compound is a chemical compound that poses several health risks. It is known to cause skin and serious eye irritation.[1][2][3][4] Inhalation may lead to respiratory irritation.[1][2][3][4] Furthermore, it is harmful if swallowed, inhaled, or comes into contact with skin.[2][4] Therefore, strict adherence to safety precautions is mandatory.

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment plan is crucial to mitigate exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash goggles[3]N95/FFP2 respirator or higher, depending on dustinessLaboratory coat
Solution Preparation Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or a face shieldUse in a well-ventilated area; respirator if aerosols are generatedLaboratory coat
Reaction & Work-Up Chemical fume hoodChemical-resistant gloves (e.g., nitrile, neoprene)[5]Chemical splash goggles and face shieldEnsure adequate ventilation; respirator as neededChemical-resistant apron over a lab coat
Spill Cleanup Evacuate and ventilate the areaHeavy-duty, chemical-resistant glovesFull-face shield and chemical splash gogglesSelf-contained breathing apparatus (SCBA) for large spillsChemical-resistant suit or coveralls

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Ensure that a safety data sheet (SDS) for this compound is accessible and has been reviewed.

  • Work in a designated area, preferably within a chemical fume hood.[2][4]

  • Verify that an eyewash station and safety shower are in close proximity and are operational.[4]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Donning PPE:

  • Put on a clean, properly fitting laboratory coat.

  • Wear appropriate safety glasses with side shields or chemical splash goggles.[3]

  • If required, wear a suitable respirator. Ensure it is properly fitted.

  • Wear chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.[1] For handling the solid, consider double-gloving.

3. Handling the Compound:

  • Handle this compound in a chemical fume hood to minimize inhalation exposure.[2][4]

  • Avoid the formation of dust and aerosols.[1][3]

  • When weighing, use a ventilated balance enclosure or a fume hood.

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][6]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4][6]

  • Clean the work area and any equipment used.

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area.[1][2]

Disposal Plan: Waste Management and Decontamination

1. Chemical Waste Disposal:

  • Dispose of unused this compound and any reaction waste as hazardous chemical waste.[2][4]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical down the drain.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

2. Contaminated Material Disposal:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be treated as hazardous waste.

  • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container immediately after use.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

3. Decontamination:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, after use.

  • Wash contaminated clothing before reuse.[2][3]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup ReviewSDS Review SDS PrepWorkspace Prepare Workspace (Fume Hood) ReviewSDS->PrepWorkspace DonPPE Don PPE PrepWorkspace->DonPPE Weighing Weighing/ Aliquoting DonPPE->Weighing Proceed to Handling Reaction Reaction/ Work-Up Weighing->Reaction WasteDisposal Dispose of Chemical Waste Reaction->WasteDisposal Proceed to Disposal Decontaminate Decontaminate Equipment WasteDisposal->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE HandWash Wash Hands Thoroughly DoffPPE->HandWash Final Step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.